2-Oxo-clopidogrel
Description
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAZVIMJUOBNB-WUJWULDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718734 | |
| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147350-75-1 | |
| Record name | 2-Oxo-clopidogrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1147350751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXO-CLOPIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IX303KU54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of 2-Oxo-clopidogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-clopidogrel is a key intermediate metabolite in the bioactivation of the antiplatelet prodrug clopidogrel.[1] Following oral administration, clopidogrel is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19, to form this compound.[2] This intermediate is subsequently hydrolyzed to the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][3] Understanding the synthesis and characterization of this compound is crucial for studying clopidogrel's metabolism, investigating drug-drug interactions, and developing novel antiplatelet therapies. This technical guide provides an in-depth overview of the synthesis and characterization of this pivotal molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and biocatalytic methods.
Chemical Synthesis: A Scalable One-Pot Procedure
A scalable, one-pot synthesis of (±)-2-oxo-clopidogrel has been developed, starting from the readily available drug, clopidogrel.[4] This method boasts an overall yield of 40% on a gram scale.[4] The reaction proceeds through the formation of a dianionic intermediate of clopidogrel, which is then borylated and subsequently oxidized to yield the desired product.[4]
Biocatalytic Synthesis using Fungal Peroxygenases
An alternative, environmentally friendly approach involves the use of fungal unspecific peroxygenases (UPOs). These enzymes can effectively mimic the action of cytochrome P450 monooxygenases.[5] A one-pot biocatalytic synthesis has been demonstrated using a UPO from the agaric fungus Marasmius rotula (MroUPO), achieving a 25% overall yield for the two-step oxidation of clopidogrel to its active metabolite, with this compound as the intermediate.[5][6]
Characterization of this compound
Thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: LC-MS/MS Parameters for the Quantification of this compound in Human Plasma
| Parameter | Value | Reference |
| Chromatographic Column | C18 | [3][2] |
| Mobile Phase | Acetonitrile and deionized water with 0.1% formic acid | [3][2] |
| Elution Mode | Isocratic | [3][2] |
| Precursor Ion (m/z) | 338.0 | [3] |
| Product Ion (m/z) | 183.0 | [3] |
| Retention Time | 3.79 minutes | [3] |
| Linearity Range | 0.5 to 50.0 ng/mL | [3][2] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Data | Reference |
| ¹H NMR | Carbonyl proton signal at δ ≈ 5.95 ppm | [4] |
| ¹³C NMR | Carbonyl group signal at δ ≈ 198.5 ppm | [4] |
| FTIR (cm⁻¹) | C=O stretching vibration at ≈ 1645 cm⁻¹ | [7] |
| Mass Spectrometry (m/z) | Molecular Ion: 337.8 (Calculated) | [8] |
Experimental Protocols
One-Pot Chemical Synthesis of (±)-2-Oxo-clopidogrel[5]
-
Dissolve clopidogrel (11.84 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).
-
Cool the solution to -78 °C.
-
Add a 1.8 M solution of lithium diisopropylamide (LDA) in THF (13.02 mmol) dropwise.
-
Stir the mixture at -78 °C for 45 minutes.
-
Add tetramethylurea (TMU, 26.05 mmol).
-
Add a 1.58 M solution of n-butyllithium (n-BuLi) in hexane (26.05 mmol).
-
Stir for 10 minutes.
-
Add trimethyl borate (B(OMe)₃, 26.05 mmol) at -60 °C.
-
Allow the solution to slowly warm to 0 °C over 4.5 hours.
-
Add a 35% (w/w) solution of hydrogen peroxide (H₂O₂, 14.21 mmol).
-
Continue stirring at 0 °C for 45 minutes.
-
Perform an aqueous workup to isolate the (±)-2-oxo-clopidogrel.
Biocatalytic Synthesis of this compound[6][7]
-
Prepare a reaction mixture in a phosphate-buffered system (pH 7).
-
Add clopidogrel to a final concentration of 1 mM.
-
Add 2 U/mL of Marasmius rotula unspecific peroxygenase (MroUPO).
-
Add 5 mM ascorbate as a reductant.
-
Add 20% acetone as an organic solvent.
-
Initiate the reaction by the continuous feeding of hydrogen peroxide (H₂O₂) at a rate of 2 mM/h.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Isolate and purify the this compound from the reaction mixture.
LC-MS/MS Quantification of this compound in Human Plasma[2][3]
-
Sample Preparation:
-
To a plasma sample, add a suitable internal standard.
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Inject the prepared sample onto a C18 analytical column.
-
Elute the analytes using an isocratic mobile phase of acetonitrile and deionized water containing 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the multiple reaction monitoring (MRM) transition of m/z 338.0 → 183.0 for this compound.
-
Quantify the analyte based on a calibration curve prepared in blank plasma.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. s3.pgkb.org [s3.pgkb.org]
The Biotransformation of Clopidogrel: An In-Depth Technical Guide to the Formation of 2-Oxo-clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel, a thienopyridine derivative, is a widely prescribed antiplatelet prodrug. Its therapeutic efficacy relies on its metabolic activation to a thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This activation is a two-step oxidative process, with the initial and rate-limiting step being the formation of the intermediate metabolite, 2-oxo-clopidogrel. This technical guide provides a comprehensive overview of the mechanism of this compound formation, detailing the enzymatic pathways, summarizing key quantitative data, and providing cited experimental protocols.
The Metabolic Crossroads: Activation vs. Inactivation
Upon oral administration, clopidogrel is rapidly absorbed, and the majority of the parent drug, approximately 85%, is shunted down an inactivation pathway.[1][2] This pathway is mediated by human carboxylesterase 1 (CES1), which hydrolyzes the methyl ester of clopidogrel to form an inactive carboxylic acid derivative.[1][3] The remaining 15% of the absorbed clopidogrel is available for the bioactivation pathway, which begins with the formation of this compound.[2][4]
The Enzymatic Machinery: Cytochrome P450 Isoforms
The conversion of clopidogrel to this compound is catalyzed by a consortium of cytochrome P450 (CYP) enzymes primarily located in the liver.[5][6] There is, however, considerable debate in the scientific literature regarding the relative contributions of the specific CYP isoforms involved in this initial oxidative step. The primary enzymes implicated are CYP1A2, CYP2B6, CYP2C19, and CYP3A4/5.[4][5]
The Role of CYP2C19
A significant body of evidence points to CYP2C19 as a major contributor to the formation of this compound.[7][8][9] Genetic polymorphisms in the CYP2C19 gene that lead to reduced enzyme activity are strongly associated with decreased levels of the active metabolite and diminished antiplatelet response to clopidogrel.[10] This has led to a boxed warning on the drug's label regarding reduced efficacy in CYP2C19 poor metabolizers.[10]
The Contribution of Other CYP Isoforms
While CYP2C19 is a key player, other CYP enzymes also participate in this metabolic step. In vitro studies have demonstrated the involvement of CYP1A2 and CYP2B6.[1][8] The role of CYP3A4/5 is a point of contention. Some studies suggest that CYP3A4 is a major contributor to this compound formation, while others indicate its role is minor in this first oxidative step but more significant in the subsequent conversion to the active metabolite.[7] This discrepancy may be due to differences in the in vitro experimental systems used, such as human liver microsomes versus recombinant CYP enzymes.[1]
Quantitative Data on Enzyme Kinetics
The following tables summarize the quantitative data from various in vitro studies on the formation of this compound. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: Relative Contribution of CYP Isoforms to this compound Formation
| CYP Isoform | Contribution (%) | Study System | Reference |
| CYP1A2 | 35.8 | cDNA-expressed human P450 isoforms | [8] |
| CYP2B6 | 19.4 | cDNA-expressed human P450 isoforms | [8] |
| CYP2C19 | 44.9 | cDNA-expressed human P450 isoforms | [8] |
| CYP3A4 | Major contributor | Recombinant enzymes | [1] |
| CYP2C9 | 40.3 | Proteomics-informed scaling |
Table 2: Kinetic Parameters for this compound Formation by Recombinant Human CYP Enzymes
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, μL/min/pmol CYP) | Reference |
| CYP3A4 | 14 ± 1 | 6.7 ± 1 (nmol/min/nmol P450) | - | |
| CYP2C9 | - | - | 98.3 (μL/mg protein/min) | |
| CYP3A4 | - | - | 84.5 (μL/mg protein/min) | |
| CYP2C19 | - | - | 4.4 (μL/mg protein/min) |
Note: Data from different studies are presented and may not be directly comparable due to variations in experimental conditions and units.
Experimental Protocols
In Vitro Metabolism of Clopidogrel using Human Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of clopidogrel to this compound using human liver microsomes.
Materials:
-
Clopidogrel
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes.
-
Initiation of Reaction: Add the desired concentration of clopidogrel (dissolved in a suitable solvent, e.g., methanol or DMSO, at a final concentration of ≤1%) to the pre-warmed mixture.
-
Addition of Microsomes: Initiate the metabolic reaction by adding the human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS.
Quantification of this compound by LC-MS/MS
This protocol provides a general outline for the quantitative analysis of this compound from in vitro metabolism samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 338.0 → 183.0[7]
-
MRM Transition for Internal Standard: A stable isotope-labeled analog of this compound is ideal.
Sample Preparation:
-
The supernatant from the in vitro incubation is directly injected or may undergo further cleanup (e.g., solid-phase extraction) if matrix effects are significant.
Data Analysis:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The peak area ratio of the analyte to the internal standard is used to quantify the concentration of this compound in the samples.
Conclusion
The formation of this compound is a critical step in the bioactivation of clopidogrel, primarily mediated by a group of CYP450 enzymes. While CYP2C19 is recognized as a key contributor, the roles of CYP1A2, CYP2B6, and CYP3A4/5 are also significant, though their relative importance remains a subject of ongoing research. Understanding the intricacies of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for drug development professionals and researchers working to optimize antiplatelet therapies and address the challenges of inter-individual variability in drug response. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex metabolism of clopidogrel.
References
- 1. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]
- 10. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Cytochrome P450 Orchestra: Unraveling the Metabolic Conversion of 2-Oxo-clopidogrel
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Clopidogrel, a cornerstone antiplatelet therapy, requires a two-step oxidative bioactivation to exert its therapeutic effect. The second and rate-limiting step involves the conversion of the intermediate metabolite, 2-Oxo-clopidogrel, to its active thiol metabolite (CAM). This transformation is predominantly orchestrated by a symphony of Cytochrome P450 (CYP) enzymes. Understanding the specific roles and contributions of each CYP isozyme in this critical metabolic process is paramount for predicting drug efficacy, understanding drug-drug interactions, and developing novel antiplatelet agents. This technical guide provides a comprehensive overview of the CYP450 enzymes involved in this compound metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction: The Critical Second Step in Clopidogrel Activation
Clopidogrel is a prodrug that undergoes sequential metabolism, primarily in the liver, to become pharmacologically active.[1][2] The initial step involves the oxidation of clopidogrel to this compound, a reaction catalyzed by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19.[3][4] However, it is the subsequent oxidation of this compound to the highly reactive and unstable active thiol metabolite that is crucial for the irreversible inhibition of the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][2]
The enzymatic conversion of this compound is a complex process involving multiple CYP450 isoforms. The relative contribution of each enzyme is a subject of ongoing research and can be influenced by genetic polymorphisms, co-administered drugs, and individual patient factors. This guide will delve into the specific CYP enzymes implicated in this vital metabolic step, providing a detailed analysis of their roles.
Key CYP450 Enzymes in this compound Metabolism
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in identifying the key players in the conversion of this compound to its active metabolite. The primary enzymes involved are CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[3][4]
Quantitative Contribution of CYP450 Isoforms
Several studies have aimed to quantify the relative contribution of each CYP isoform to the formation of the active metabolite from this compound. The findings from a key in vitro study are summarized in the table below.[3][4]
| CYP450 Isoform | Contribution to Active Metabolite Formation (%) |
| CYP3A4 | 39.8 |
| CYP2B6 | 32.9 |
| CYP2C19 | 20.6 |
| CYP2C9 | 6.76 |
Table 1: Relative Contribution of CYP450 Isoforms to the Formation of Clopidogrel's Active Metabolite from this compound. [3][4] This data highlights the significant roles of CYP3A4 and CYP2B6 in this metabolic step, with substantial contributions also from CYP2C19.
Experimental Protocols for Studying this compound Metabolism
The elucidation of the metabolic fate of this compound relies on a combination of in vitro experimental systems and advanced analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolism of this compound using a pool of human liver microsomes, which contains a mixture of various drug-metabolizing enzymes.
Objective: To determine the rate of this compound metabolism and identify the resulting metabolites in a system that mimics the human liver environment.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Magnesium Chloride (MgCl2)
-
Ice-cold Acetonitrile (for reaction termination)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and MgCl2.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (at a specific concentration, e.g., 1 µM) to the pre-warmed mixture.
-
Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant for analysis by LC-MS/MS to quantify the remaining this compound and identify the formed active metabolite.
Recombinant CYP450 Enzyme Assays
This method utilizes specific, recombinantly expressed CYP enzymes to determine the contribution of individual isoforms to this compound metabolism.
Objective: To identify which specific CYP450 enzymes are capable of metabolizing this compound and to determine the kinetics of these reactions.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH
-
Glutathione (GSH) - required for the detection of the active metabolite.[3]
-
Ice-cold Acetonitrile
Procedure:
-
Incubation Setup: In separate tubes for each CYP isoform, prepare a reaction mixture containing the recombinant enzyme, potassium phosphate buffer, and GSH.
-
Pre-incubation: Pre-warm the mixtures at 37°C.
-
Substrate Addition: Add this compound to each tube.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a defined time.
-
Reaction Termination and Sample Preparation: Follow the same steps as in the HLM protocol (3.1.6 - 3.1.8).
-
Data Analysis: Quantify the formation of the active metabolite for each CYP isoform to determine their respective activities.
LC-MS/MS Method for Metabolite Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of clopidogrel and its metabolites.[1][2][3][5]
Objective: To separate and quantify this compound and its active metabolite in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., a triple quadrupole mass spectrometer).
General Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column is typically used for separation.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its active metabolite are monitored.
-
Stabilization of the Active Metabolite: The active thiol metabolite is unstable and requires derivatization, often with 2-bromo-3'-methoxyacetophenone (MPB), immediately after sample collection to ensure its stability for analysis.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1: Metabolic Activation Pathway of Clopidogrel. This diagram illustrates the two-step oxidative metabolism of clopidogrel to its active thiol metabolite, highlighting the key CYP enzymes involved in each step and the major inactivation pathway.
Figure 2: Experimental Workflow for In Vitro Metabolism Study using HLMs. This flowchart details the sequential steps involved in assessing the metabolism of this compound in human liver microsomes.
Conclusion and Future Directions
The metabolism of this compound to its active thiol metabolite is a multifaceted process mediated by several key CYP450 enzymes, with CYP3A4, CYP2B6, and CYP2C19 playing the most prominent roles. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of antiplatelet therapy.
Future research should continue to explore the impact of genetic polymorphisms in these CYP enzymes on clopidogrel response variability. Furthermore, a deeper understanding of the interplay between different CYP isoforms and the potential for drug-drug interactions at the level of this compound metabolism will be crucial for optimizing antiplatelet therapy and ensuring patient safety. The development of more stable analogs of the active metabolite could also pave the way for new therapeutic agents with more predictable pharmacokinetic profiles.
References
- 1. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Oxo-clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-clopidogrel is a key intermediate metabolite in the bioactivation of the antiplatelet prodrug, clopidogrel.[1][2] Clopidogrel is widely prescribed to reduce the risk of heart disease and stroke in high-risk individuals.[3] Understanding the chemical and physical properties of this compound is crucial for researchers and professionals involved in drug development, as it plays a pivotal role in the metabolic pathway that leads to the pharmacologically active thiol metabolite.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its metabolic significance, and the analytical methodologies used for its characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, analysis, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | [6] |
| Synonyms | clopidogrel thiolactone, this compound | [6] |
| Molecular Formula | C₁₆H₁₆ClNO₃S | [6][7] |
| Molecular Weight | 337.8 g/mol | [6][7] |
| CAS Number | 1147350-75-1 | [6] |
| Predicted Boiling Point | 488.1 ± 45.0 °C | [8] |
| Predicted pKa | 3.41 ± 0.20 | [8] |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:20): 0.04 mg/ml | [7] |
| Appearance | Crystalline solid | [7] |
Metabolic Pathway and Mechanism of Action
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effects.[9][10] this compound is the product of the first oxidative step.[4][9]
-
Step 1: Formation of this compound: Clopidogrel is metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP1A2, and CYP2B6, to form the intermediate metabolite, this compound.[9][11]
-
Step 2: Conversion to the Active Metabolite: this compound is further metabolized by CYP enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2C9, to generate the active thiol metabolite.[9][11]
This active thiol metabolite then irreversibly binds to the P2Y12 receptor on platelets, which inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[4][5] It is important to note that a significant portion, around 85%, of the administered clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, making the metabolic pathway to the active form a minor but critical route.[4]
Experimental Protocols
Chemical Synthesis
While this compound is primarily a metabolite, a scalable, one-pot chemical synthesis from clopidogrel has been developed for research purposes.[12]
Methodology:
-
A solution of clopidogrel in tetrahydrofuran (THF) is cooled to -78 °C.
-
A 1.8 M solution of lithium diisopropylamide (LDA) in THF is added dropwise.
-
After 45 minutes, tetramethylurea (TMU) is added, followed by a 1.58 M solution of n-butyllithium (n-BuLi) in hexane.
-
The mixture is stirred for 10 minutes before trimethyl borate (B(OMe)₃) is added at -60 °C.
-
The solution is allowed to warm slowly to 0 °C over 4.5 hours.
-
A 35% w/w solution of hydrogen peroxide (H₂O₂) in water is added, and stirring continues for 45 minutes at 0 °C to yield (±)-2-Oxoclopidogrel.[12]
Analytical Methods
The simultaneous quantification of clopidogrel, this compound, and its active metabolite in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[13][14]
Sample Preparation and Extraction:
-
Plasma samples are often deproteinized, for example, with acetonitrile.[10]
-
Liquid-liquid extraction is a common method for isolating the analytes. Methyl tert-butyl ether (MTBE) has been effectively used for this purpose.[14]
Chromatographic Separation:
-
Column: A C18 column is frequently used for the separation of the compounds.[14]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., deionized water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: A standard flow rate is around 1 mL·min⁻¹.[10]
Detection:
-
Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of the analytes.[14]
Conclusion
This compound is a critical, albeit transient, molecule in the pharmacology of clopidogrel. A thorough understanding of its chemical and physical properties, its role in the metabolic pathway, and the methods for its synthesis and analysis are indispensable for the continued development and optimization of antiplatelet therapies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Oxoclopidogrel (HMDB0013929) [hmdb.ca]
- 2. openheart.bmj.com [openheart.bmj.com]
- 3. Clopidogrel - Wikipedia [en.wikipedia.org]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clopidogrel Camsylate? [synapse.patsnap.com]
- 6. This compound | C16H16ClNO3S | CID 56848893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Oxo-clopidogrel: A Key Biomarker in Clopidogrel Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Clopidogrel, a widely prescribed antiplatelet agent, is a prodrug that requires a two-step metabolic activation process to exert its therapeutic effect. A critical intermediate in this pathway is 2-oxo-clopidogrel. The concentration of this metabolite serves as a vital biomarker for assessing clopidogrel metabolism, offering insights into patient response variability and potential drug-drug interactions. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its metabolic pathway, quantification methods, and clinical significance.
The Metabolic Activation of Clopidogrel
Clopidogrel is rapidly absorbed after oral administration, with approximately 85% of the dose being hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative. The remaining 15% undergoes a crucial two-step oxidative process in the liver to form the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[1][2]
The first step in this activation is the conversion of clopidogrel to the intermediate metabolite, this compound. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role, and CYP1A2 and CYP2B6 also contributing.[1][2][3][4][5] Subsequently, this compound is further metabolized to the active thiol metabolite by several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[2][3][4]
Genetic polymorphisms in the CYP2C19 gene can significantly impact the formation of this compound and the active metabolite, leading to variability in clopidogrel response.[3][6][7] Individuals who are poor metabolizers for CYP2C19 have reduced levels of the active metabolite and may experience diminished antiplatelet effects.[7] Therefore, monitoring this compound levels can provide a valuable indication of an individual's metabolic capacity for clopidogrel activation.
Quantification of this compound
The accurate quantification of this compound in biological matrices, primarily human plasma, is essential for its use as a biomarker. The most widely accepted and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This section outlines a typical experimental protocol for the quantification of this compound using LC-MS/MS, based on established methodologies.[8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., this compound-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[8][10][11]
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used for separation.[8][10][11]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[8][10][11]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.[9]
-
Optimization: The source temperature, desolvation gas flow, and collision energy should be optimized to achieve maximum sensitivity.[8]
Data Presentation: Quantitative Parameters for LC-MS/MS Methods
The following tables summarize key quantitative data from published LC-MS/MS methods for the determination of this compound.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| This compound | 0.5 - 50.0 | 0.5 | [8][10] |
| This compound | 0.50 - 50.0 | 0.50 | [9] |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | 1.0, 20, 40 | < 15% | < 15% | Within ±15% | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathway of clopidogrel and the workflow for biomarker quantification is crucial for a clear understanding of the processes involved.
Caption: Metabolic activation pathway of clopidogrel.
Caption: Experimental workflow for this compound quantification.
Clinical Significance and Future Perspectives
The concentration of this compound in plasma is a direct reflection of the first and often rate-limiting step in clopidogrel's metabolic activation. Studies have shown that lower levels of this compound are associated with a higher incidence of adverse cardiovascular events in patients treated with clopidogrel.[12][13][14] This highlights the potential of this compound as a predictive biomarker for clinical outcomes.[12]
For drug development professionals, understanding the factors that influence this compound formation is critical. This includes investigating the impact of co-administered drugs that may inhibit or induce the activity of CYP2C19 and other relevant enzymes. Furthermore, the development of novel antiplatelet agents may be guided by strategies that bypass the metabolic variability associated with clopidogrel activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. novapublishers.com [novapublishers.com]
- 6. ClinPGx [clinpgx.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 12. The association of clopidogrel and this compound plasma levels and the 40 months clinical outcome after primary PCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epistemonikos.org [epistemonikos.org]
In Vitro Generation of 2-Oxo-clopidogrel: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the in vitro generation of 2-oxo-clopidogrel, the key intermediate metabolite in the bioactivation of the antiplatelet prodrug clopidogrel, is crucial for a wide range of research applications. This guide provides an in-depth overview of the primary methodologies for producing this metabolite, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.
Clopidogrel is a prodrug that requires a two-step oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver to be converted into its active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.[1][2][3][4][5] The first and rate-limiting step in this activation cascade is the formation of this compound.[1][2][5] Understanding and replicating this metabolic step in a controlled laboratory setting is essential for studying clopidogrel's metabolism, investigating drug-drug interactions, and exploring the impact of genetic polymorphisms on its efficacy.[6][7]
This technical guide explores three principal methods for the in vitro generation of this compound: enzymatic synthesis utilizing cytochrome P450 enzymes, a biocatalytic approach with fungal peroxygenases, and a scalable chemical synthesis.
Methods for In Vitro Generation of this compound
The generation of this compound in a research setting can be achieved through several distinct approaches, each with its own advantages and considerations.
Enzymatic Synthesis using Cytochrome P450 Enzymes
This method biomimics the natural metabolic pathway of clopidogrel and is the most common approach for studying its metabolism. It typically involves the use of human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or specific recombinant CYP isoforms to catalyze the oxidation of clopidogrel.
The primary CYP enzymes involved in the formation of this compound are CYP1A2, CYP2B6, and CYP2C19.[1][2][7][8] While CYP3A4 and CYP3A5 also contribute, their primary role is in the subsequent conversion of this compound to the active thiol metabolite.[9] The relative contributions of each CYP isoform to the initial oxidation step can vary depending on the experimental system and have been a subject of some debate in the scientific literature.[2][10]
Experimental Protocol: Generation of this compound using Human Liver Microsomes
This protocol is a generalized procedure based on common practices in in vitro drug metabolism studies.
| Step | Procedure | Details and Notes |
| 1 | Prepare Incubation Mixture | In a microcentrifuge tube, combine the following in order: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), Human Liver Microsomes (HLMs), and Clopidogrel solution. |
| 2 | Pre-incubation | Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium. |
| 3 | Initiate Reaction | Add NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the mixture to start the enzymatic reaction. |
| 4 | Incubation | Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically. |
| 5 | Terminate Reaction | Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This will precipitate the proteins. |
| 6 | Protein Precipitation | Centrifuge the mixture at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins. |
| 7 | Sample Analysis | Carefully collect the supernatant for analysis by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the amount of this compound formed.[11][12][13][14][15][16] |
Quantitative Data for Enzymatic Synthesis
The efficiency of this compound formation can be influenced by several factors, including the source of HLMs, the specific activity of the enzyme preparation, and the incubation conditions. The following table summarizes representative kinetic parameters for the formation of this compound by different CYP isoforms.
| CYP Isoform | Contribution to this compound Formation (%) |
| CYP1A2 | 35.8[7][8] |
| CYP2B6 | 19.4[7][8] |
| CYP2C19 | 44.9[7][8] |
It is important to note that the stability of this compound in biological matrices can be a concern, and the addition of stabilizing agents like 1,4-dithio-DL-threitol (DTT) to plasma samples may be necessary for accurate quantification.[14][17]
Biocatalytic Synthesis using Fungal Peroxygenases
A novel and efficient alternative to CYP-based systems is the use of unspecific peroxygenases (UPOs) from fungi.[18] These enzymes can mimic the oxidative reactions of CYPs but utilize hydrogen peroxide as the oxidant, simplifying the reaction setup. This method has been demonstrated as a one-pot synthesis for generating this compound.[18]
Experimental Protocol: One-Pot Synthesis of this compound using UPOs
This protocol is based on the findings of a study on the biocatalytic synthesis of thienopyridine metabolites.[18]
| Step | Procedure | Details and Notes | | :--- | :--- | | 1 | Prepare Reaction Mixture | In a suitable reaction vessel, combine a buffer solution (e.g., phosphate buffer), the thienopyridine substrate (clopidogrel), and the unspecific peroxygenase (UPO) enzyme. | | 2 | Initiate Reaction | Start the reaction by the controlled addition of a hydroperoxide, such as hydrogen peroxide, which acts as the oxidant. | | 3 | Reaction Monitoring | Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | | 4 | Product Isolation | Once the reaction is complete, as indicated by the consumption of the starting material, extract the product from the reaction mixture using a suitable organic solvent (e.g., dichloromethane). | | 5 | Purification | Dry the organic phase (e.g., with sodium sulfate), evaporate the solvent, and purify the resulting product using preparative liquid chromatography to obtain pure this compound. |
Quantitative Data for Biocatalytic Synthesis
The biocatalytic approach can offer high yields and purity.
| Parameter | Value | Reference |
| Yield | Not explicitly stated, but described as an efficient method. | [18] |
| Purity | >98% | [18] |
Chemical Synthesis
For larger-scale production of this compound, a chemical synthesis route provides a scalable and reproducible method. A one-pot procedure has been developed that involves the selective borylation of a di-anionic intermediate of clopidogrel, followed by an oxidative workup.[19]
Experimental Protocol: Scalable One-Pot Chemical Synthesis of this compound
This protocol is a summary of the scalable synthesis method described in the literature.[19]
| Step | Procedure | Details and Notes |
| 1 | Formation of Di-anionic Intermediate | Dissolve clopidogrel in an appropriate solvent (e.g., THF) and cool to a low temperature (e.g., -78°C). Add a strong base, such as lithium diisopropylamide (LDA), followed by N,N,N',N'-tetramethylurea (TMU) and n-butyllithium (n-BuLi), to generate the di-anionic intermediate. |
| 2 | Borylation | Add a boron source, such as trimethyl borate (B(OMe)3), to the reaction mixture at a controlled temperature (e.g., -60°C) and allow it to slowly warm. |
| 3 | Oxidative Workup | After the borylation step, add an oxidizing agent, such as hydrogen peroxide (H2O2), to the reaction mixture at a reduced temperature (e.g., 0°C). |
| 4 | Quenching and Extraction | Quench the reaction with water and extract the product into an organic solvent (e.g., methyl tert-butyl ether - MTBE). |
| 5 | Purification | Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield pure this compound. |
Quantitative Data for Chemical Synthesis
The chemical synthesis method can provide good yields on a gram scale.
| Parameter | Value | Reference |
| Yield | Not explicitly quantified in the abstract, but described as a scalable synthesis. | [19] |
| Purity | High purity is achievable through chromatographic purification. | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical processes involved in clopidogrel metabolism and its mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Clopidogrel: Involvement of Both Covalent Modification of Cysteinyl Residue 475 and Loss of Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 4. Clopidogrel - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The paraoxonase-1 pathway is not a major bioactivation pathway of clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jbr-pub.org.cn [jbr-pub.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. novapublishers.com [novapublishers.com]
- 18. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Crucial Intermediate: A Technical Guide to the Discovery and Significance of 2-Oxo-clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect. A critical step in this activation cascade is the formation of the intermediate metabolite, 2-oxo-clopidogrel. This technical guide provides an in-depth exploration of the discovery and significance of this compound, detailing its pivotal role in the metabolic pathway of clopidogrel, the enzymatic processes governing its formation, and its clinical relevance. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of the associated biochemical and experimental workflows.
Discovery and Role in the Metabolic Activation of Clopidogrel
The discovery of this compound was a significant milestone in understanding the mechanism of action of clopidogrel. It was identified as the essential, albeit inactive, intermediate metabolite that precedes the formation of the pharmacologically active thiol metabolite.[1] The metabolic activation of clopidogrel is a two-step process that occurs predominantly in the liver.[2][3]
The initial step involves the oxidation of the thiophene ring of the parent clopidogrel molecule to form this compound.[2][3] This reaction is primarily catalyzed by a consortium of cytochrome P450 (CYP) isoenzymes.[2][3] Subsequently, this compound undergoes further metabolism, also mediated by CYP enzymes, leading to the opening of the thiolactone ring and the formation of the active thiol metabolite.[2][3] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[2]
It is important to note that the majority, approximately 85%, of an orally administered dose of clopidogrel is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, bypassing the activation pathway.[4] This highlights the critical nature of the metabolic conversion to this compound for the therapeutic efficacy of the drug.
Significance of this compound in Clopidogrel's Efficacy
The formation of this compound is a rate-limiting step in the bioactivation of clopidogrel, and as such, its efficiency directly impacts the concentration of the active thiol metabolite and, consequently, the degree of platelet inhibition. The clinical significance of this compound is underscored by the substantial interindividual variability observed in the response to clopidogrel therapy.[5]
A key factor influencing the formation of this compound is the genetic polymorphism of the CYP enzymes, particularly CYP2C19.[2][5] Individuals with loss-of-function alleles of the CYP2C19 gene are classified as poor or intermediate metabolizers and exhibit reduced formation of this compound and the active thiol metabolite.[5][6] This diminished metabolic activation leads to lower levels of platelet inhibition and an increased risk of adverse cardiovascular events, such as stent thrombosis, in patients treated with standard doses of clopidogrel.[6] Conversely, carriers of gain-of-function alleles, such as CYP2C19*17, may have increased metabolism of clopidogrel and a higher risk of bleeding.[5]
The central role of this compound has spurred the development of new antiplatelet agents that aim to bypass this metabolic step, potentially offering a more predictable and consistent antiplatelet effect across different patient populations.
Data Presentation
Contribution of CYP Isoforms to this compound Metabolism
The formation of this compound from clopidogrel and its subsequent conversion to the active thiol metabolite are catalyzed by several CYP450 enzymes. The relative contributions of these isoforms have been investigated in in vitro studies using human liver microsomes and recombinant enzymes.
| Metabolic Step | CYP Isoform | Contribution (%) | Reference |
| Clopidogrel to this compound | CYP1A2 | 35.8 | [3] |
| CYP2B6 | 19.4 | [3] | |
| CYP2C19 | 44.9 | [3] | |
| This compound to Active Thiol Metabolite | CYP2B6 | 32.9 | [3] |
| CYP2C9 | 6.76 | [3] | |
| CYP2C19 | 20.6 | [3] | |
| CYP3A4 | 39.8 | [3] |
Pharmacokinetic Parameters of Clopidogrel Metabolites by CYP2C19 Genotype
While direct pharmacokinetic data for this compound across different CYP2C19 genotypes is limited in publicly available literature, data for the downstream active metabolite (H4) provides a strong indication of the impact of CYP2C19 on this compound formation.
| CYP2C19 Phenotype | Metabolite | Parameter | Value | Reference |
| Extensive Metabolizers (EM) | Active Metabolite (H4) | Cmax (ng/mL) | 1.07 | [7] |
| AUCt (hrng/mL) | 1.09 | [7] | ||
| Poor Metabolizers (PM) | Active Metabolite (H4) | Cmax (ng/mL) | Significantly lower than EM | [5] |
| AUCt (hrng/mL) | Significantly lower than EM | [5] |
Note: Specific values for Poor Metabolizers were not provided in the cited source, only a qualitative comparison.
Experimental Protocols
The quantification of the unstable this compound metabolite in biological matrices necessitates sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
General Protocol for UHPLC-MS/MS Analysis of this compound in Human Plasma
This protocol is a composite based on several published methods.[8]
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma in a glass tube, add an internal standard solution.
-
Vortex mix the sample.
-
Add 1.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex mix and transfer the solution to an autosampler vial for analysis.
4.1.2. Chromatographic Conditions
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 338.1 → 183.1 (This may vary slightly depending on the instrument and specific adduct ion).
-
MRM Transition for a suitable internal standard.
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathway of clopidogrel.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound is a pivotal, albeit transient, player in the bioactivation of clopidogrel. Its discovery has been instrumental in elucidating the complex metabolic pathway of this widely used antiplatelet agent. The efficiency of its formation, largely governed by the genetic makeup of an individual's CYP450 enzymes, is a critical determinant of clopidogrel's efficacy and safety. A thorough understanding of the factors influencing this compound levels is essential for optimizing antiplatelet therapy and for the development of novel therapeutic strategies with more predictable clinical outcomes. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to further investigate the role of this crucial metabolite in personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
The Metabolic Journey of Clopidogrel: A Technical Guide to Its Bioactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that requires hepatic biotransformation to exert its therapeutic effect. The metabolic pathway of clopidogrel is a complex process involving multiple enzymes, leading to the formation of a pharmacologically active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. However, a significant portion of the administered dose is shunted into an inactive pathway. This guide provides an in-depth technical overview of the metabolic activation of clopidogrel, detailing the enzymatic steps, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing the core pathways. Understanding these intricacies is paramount for researchers and professionals in drug development aiming to optimize antiplatelet therapies and address the challenges of inter-individual variability in patient response.
Introduction
Clopidogrel is an orally administered thienopyridine derivative widely prescribed for the prevention of atherothrombotic events.[1] Its efficacy is entirely dependent on its conversion to an active metabolite.[2] Following oral administration, clopidogrel is rapidly absorbed from the intestine.[2] However, the parent drug is not detectable in plasma due to its extensive and rapid metabolism.[1][2] The metabolic fate of clopidogrel is divided into two primary pathways: a major inactive pathway and a minor, yet therapeutically crucial, active pathway.
The Two Major Metabolic Pathways
Approximately 85% of an oral dose of clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, SR26334.[3][4] This pathway represents the primary metabolic route and a significant determinant of the bioavailability of the prodrug for the activation pathway.[5]
The remaining 15% of the absorbed clopidogrel undergoes a two-step oxidative process in the liver, mediated by the cytochrome P450 (CYP) enzyme system, to generate the active thiol metabolite.[5]
The Inactive Pathway: Hydrolysis by CES1
The predominant metabolic fate of clopidogrel is its hydrolysis by CES1, a key enzyme in the metabolism of many ester-containing drugs.[3] This reaction is highly efficient and accounts for the large proportion of the inactive metabolite found in circulation.[4] Genetic variations and inhibition of CES1 can influence the amount of clopidogrel available for the bioactivation pathway.[5]
The Active Pathway: A Two-Step Oxidative Conversion
The conversion of clopidogrel to its active form is a sequential process involving two distinct oxidative steps, both primarily occurring in the liver.[1][2]
Step 1: Formation of 2-oxo-clopidogrel
The initial step in the bioactivation of clopidogrel is the oxidation of the thiophene ring to form an intermediate, inactive metabolite called this compound.[1][2] This reaction is catalyzed by several CYP450 isoforms.
Step 2: Formation of the Active Thiol Metabolite
The intermediate, this compound, is then further metabolized to the active thiol metabolite, R-130964.[5] This step involves the oxidative opening of the thiolactone ring of this compound.[6] The resulting active metabolite contains a reactive thiol group that forms a disulfide bridge with cysteine residues on the platelet P2Y12 receptor, leading to its irreversible inhibition.[1][2]
Quantitative Data on Clopidogrel Metabolism
The contribution of various CYP450 enzymes to the bioactivation of clopidogrel has been a subject of extensive research, with some debate regarding the relative importance of each isoform. The following tables summarize key quantitative data from in vitro studies.
Table 1: Contribution of CYP450 Isoforms to the Formation of this compound
| CYP450 Isoform | Contribution (%) | Reference |
| CYP2C19 | 44.9 | [5][6] |
| CYP1A2 | 35.8 | [5][6] |
| CYP2B6 | 19.4 | [5][6] |
Table 2: Contribution of CYP450 Isoforms to the Formation of the Active Metabolite from this compound
| CYP450 Isoform | Contribution (%) | Reference |
| CYP3A4 | 39.8 | [5][6] |
| CYP2B6 | 32.9 | [5][6] |
| CYP2C19 | 20.6 | [5][6] |
| CYP2C9 | 6.76 | [5][6] |
Table 3: Enzyme Kinetic Parameters for Clopidogrel Metabolism by CYP3A4
| Parameter | Value | Reference |
| Km (μM) | 14 ± 1 | [7] |
| Vmax (nmol/min/nmol P450) | 6.7 ± 1 | [7] |
| Ks (μM) | 12 | [7] |
Experimental Protocols
The study of clopidogrel metabolism necessitates specialized experimental methodologies due to the low plasma concentrations of the parent drug and the instability of its active thiol metabolite.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol provides a general framework for assessing the metabolism of clopidogrel in a complex enzymatic system that mimics the in vivo liver environment.
-
Preparation of Incubation Mixture: A typical incubation mixture (final volume of 0.2 mL) in 50 mM potassium phosphate buffer (pH 7.4) contains:
-
Human Liver Microsomes (HLMs): 1 mg/mL protein concentration.[8]
-
Substrate: Clopidogrel or this compound (e.g., 80 μM).[8]
-
NADPH-generating system: 1 mM NADP+, 1 mM glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[8]
-
For active metabolite formation from this compound, a reducing agent such as glutathione (GSH) (e.g., 1 mM) is required.[6][8]
-
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites is quantified using LC-MS/MS.
Metabolism Studies with Recombinant Human CYP Enzymes
To determine the specific contribution of individual CYP isoforms, recombinant enzymes expressed in systems like baculovirus-infected insect cells (Supersomes) or E. coli are utilized.[9][10][11]
-
Incubation Setup: Similar to the HLM protocol, but HLMs are replaced with a specific recombinant human CYP isoform and a source of NADPH-cytochrome P450 reductase.
-
Kinetic Analysis: To determine enzyme kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations.
-
Data Analysis: The rate of metabolite formation is plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Quantification of Clopidogrel and its Metabolites by LC-MS/MS
The quantification of clopidogrel and its metabolites in biological matrices is challenging but crucial for pharmacokinetic and pharmacodynamic studies.
-
Sample Stabilization: The active thiol metabolite is highly unstable and requires immediate stabilization upon blood collection. This is typically achieved by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to the collection tube to form a stable derivative.[12]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[12]
-
The analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[15]
-
Specific mass transitions for the parent drug, its metabolites, and an internal standard are monitored.[15]
-
Visualizing the Metabolic Network
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in clopidogrel metabolism.
Conclusion
The metabolic pathway of clopidogrel is a finely tuned process that dictates its antiplatelet efficacy. The interplay between the major inactivating pathway mediated by CES1 and the two-step oxidative activation by CYP450 enzymes results in significant inter-individual variability in patient response. A thorough understanding of the enzymes involved, their relative contributions, and the experimental methodologies to study this pathway is essential for the development of novel antiplatelet agents and for personalizing clopidogrel therapy. The quantitative data and experimental frameworks presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of cardiovascular pharmacotherapy.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novapublishers.com [novapublishers.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expres… [ouci.dntb.gov.ua]
- 12. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbr-pub.org.cn [jbr-pub.org.cn]
- 15. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of 2-Oxo-clopidogrel: A Technical Guide to Their Activity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clopidogrel, a widely prescribed antiplatelet agent, is a prodrug that requires hepatic metabolism to exert its therapeutic effect. A key intermediate in this bioactivation pathway is 2-oxo-clopidogrel, which is subsequently converted to a highly reactive thiol metabolite. This active metabolite exists as multiple stereoisomers, each exhibiting distinct pharmacological activity. This technical guide provides an in-depth analysis of the stereoisomers of the active metabolite of this compound, their differential activity in inhibiting the P2Y12 receptor and subsequent platelet aggregation, and detailed experimental protocols for their evaluation.
Introduction to Clopidogrel Bioactivation and Stereoisomerism
Clopidogrel is inactive in vitro and undergoes a two-step metabolic process in the liver to become pharmacologically active.[1] The initial step involves the oxidation of clopidogrel to an intermediate metabolite, this compound.[1] This intermediate is then further metabolized to a reactive thiol metabolite, which is responsible for the antiplatelet effect.[1]
The active thiol metabolite is a chiral molecule and can exist as eight potential stereoisomers.[2] However, in vivo, four principal diastereoisomers, designated H1, H2, H3, and H4, are formed.[3] These isomers arise from the stereochemistry at the C4 position of the piperidine ring and the geometry of the exocyclic double bond (E/Z).[4][5] Crucially, only one of these isomers, the H4 stereoisomer, is considered to be of clinical relevance due to its significantly higher biological activity.[3][6]
Quantitative Activity of this compound Stereoisomers
The antiplatelet activity of the clopidogrel active metabolite stereoisomers is primarily mediated through the irreversible inhibition of the P2Y12 receptor, a key ADP receptor on the platelet surface.[7] The varying potencies of the H1, H2, H3, and H4 isomers have been quantified through in vitro binding assays.
| Stereoisomer | P2Y12 Binding IC50 (CHO-P2Y12 cells) | P2Y12 Binding IC50 (Human Platelet Rich Plasma) | Qualitative Activity |
| H1 | Inactive | - | Inactive[3] |
| H2 | ~0.24 µM (approx. half the activity of H4) | - | Partially Active[3] |
| H3 | Inactive | - | Inactive[3][8] |
| H4 | 0.12 µM | 0.97 µM | Highly Active [3] |
Data compiled from Tuffal et al. (2011).[3]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This method assesses the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.
Objective: To determine the IC50 value of this compound active metabolite stereoisomers for the inhibition of ADP-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank for the aggregometer.
-
Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Incubation: Aliquots of the standardized PRP are incubated with varying concentrations of the test compound (e.g., individual stereoisomers of the active metabolite) or vehicle control at 37°C for a specified time.
-
Aggregation Induction: Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP (100% aggregation) and PRP (0% aggregation) baselines. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the binding affinity of the active metabolite stereoisomers to the P2Y12 receptor.
Objective: To determine the Ki (inhibition constant) of the this compound active metabolite stereoisomers for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[9] The cells or platelets are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[10] The membrane pellet is washed and resuspended in an appropriate assay buffer.[10] Protein concentration is determined using a standard method like the BCA assay.[10]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]2MeS-ADP or [³³P]-2-methylthio-ADP), and varying concentrations of the unlabeled competitor (the active metabolite stereoisomer).[3][9]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[9][10]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[10] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known P2Y12 antagonist) from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Visualizations
Metabolic Activation of Clopidogrel
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for specific and quantitative determination of the clopidogrel active metabolite isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clopidogrel (active metabolite) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. advion.com [advion.com]
- 9. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Biological Activities of 2-Oxo-clopidogrel and the Active Thiol Metabolite of Clopidogrel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clopidogrel, a widely prescribed antiplatelet agent, is a prodrug that requires hepatic metabolism to exert its therapeutic effect. The metabolic activation of clopidogrel is a two-step process that results in the formation of an unstable, highly active thiol metabolite. A key intermediate in this pathway is 2-Oxo-clopidogrel. Understanding the distinct biological activities of this compound and the final active metabolite is crucial for comprehending the pharmacology of clopidogrel and for the development of novel antiplatelet therapies. This technical guide provides a detailed comparison of the biological activities of these two molecules, supported by quantitative data, experimental protocols, and pathway visualizations.
Quantitative Comparison of Biological Activity
The biological activity of clopidogrel and its metabolites is primarily assessed by their ability to inhibit platelet aggregation, which is mediated by the P2Y12 receptor. The following tables summarize the key quantitative data comparing the activity of this compound and the active thiol metabolite.
| Compound | Target | Assay | Key Parameter | Value | Reference |
| Active Thiol Metabolite (H4 Isomer) | Human Platelet P2Y12 Receptor | Radioligand Binding ([33P]-2MeS-ADP) | IC50 | 0.53 µM | [1] |
| This compound | Human Platelet P2Y12 Receptor | Radioligand Binding | IC50 | Inactive | [2][3] |
Table 1: Comparative P2Y12 Receptor Binding Affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand [33P]-2MeS-ADP to the P2Y12 receptor. A lower IC50 value indicates a higher binding affinity. As shown, the active thiol metabolite demonstrates potent binding to the P2Y12 receptor, while this compound is inactive.[1][2][3]
| Compound | Agonist | Assay | Key Parameter | Value | Reference |
| Active Thiol Metabolite (H4 Isomer) | ADP | Light Transmission Aggregometry | IC50 | 1.8 µM | |
| This compound | ADP | Light Transmission Aggregometry | % Inhibition | No significant inhibition | [3] |
Table 2: Comparative Inhibition of ADP-Induced Platelet Aggregation. The IC50 value here represents the concentration of the compound required to inhibit 50% of platelet aggregation induced by adenosine diphosphate (ADP). The data clearly indicates that the active thiol metabolite is a potent inhibitor of platelet aggregation, whereas this compound shows no significant inhibitory activity.[3]
Metabolic Pathway and Mechanism of Action
The conversion of the inactive prodrug clopidogrel to its pharmacologically active form is a critical process for its antiplatelet effect. The following diagram illustrates the metabolic pathway.
References
- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Oxo-clopidogrel in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Oxo-clopidogrel, a critical intermediate metabolite of the antiplatelet prodrug clopidogrel, in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Clopidogrel is a widely prescribed antiplatelet agent that requires a two-step metabolic activation process in the liver to exert its therapeutic effect. The initial step involves the oxidation of clopidogrel to this compound, primarily mediated by cytochrome P450 enzymes such as CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[1][2] This intermediate is then further metabolized to the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. Given that the formation of this compound is a crucial rate-limiting step in the activation of clopidogrel, its accurate quantification in plasma is essential for understanding the drug's pharmacokinetics and for investigating inter-individual variability in patient response. This application note provides a comprehensive protocol for the bioanalysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Mifepristone (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
1,4-dithio-DL-threitol (DTT) (optional, for enhancing stability)[3]
Instrumentation
-
Liquid chromatograph (e.g., Waters Alliance 2695)
-
Triple quadrupole mass spectrometer (e.g., Micromass Quattromicro) with an electrospray ionization (ESI) source
-
Analytical column: Sapphire C18 (250 mm x 4.6 mm, 5 µm)[4]
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Mifepristone in acetonitrile).
-
(Optional) For enhanced stability, 1,4-dithio-DL-threitol (DTT) can be added to the plasma sample.[3]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Sapphire C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (95:5, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 30 µL[4] |
| Column Temperature | 40°C[4] |
| Run Time | 5.5 minutes[4] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C[4] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 370°C[4] |
| Desolvation Gas Flow | 500 L/h[4] |
MRM Transitions and Compound-Specific Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 338.1 | 183.1 | 24[4] | 17[4] |
| Mifepristone (IS) | 430.0 | 372.0 | 28[4] | 21[4] |
Data Presentation
The quantitative performance of this method was validated according to regulatory guidelines. A summary of the validation parameters is presented in the tables below.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 0.50 - 50.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[5] |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (1.0) | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC (20.0) | < 15 | 85-115 | < 15 | 85-115 |
| High QC (40.0) | < 15 | 85-115 | < 15 | 85-115 |
Data synthesized from typical bioanalytical method validation acceptance criteria.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%)[4] | Matrix Effect (%)[4] |
| This compound | 1.00 | 92.5 ± 3.9 | 63.7 |
| 20.0 | 114.0 ± 3.5 | 71.6 | |
| 40.0 | 110.9 ± 7.8 | 63.7 | |
| Mifepristone (IS) | 1000 | 111.4 ± 8.2 | 77.0 ± 9.4 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 4 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 30 days | Stable |
Stability data is generally expected to show <15% deviation from nominal concentrations.
Visualizations
Caption: LC-MS/MS workflow for this compound.
Caption: Clopidogrel metabolic activation pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This validated method is well-suited for pharmacokinetic and pharmacodynamic studies of clopidogrel, aiding in the understanding of its metabolic activation and the factors contributing to inter-individual variability in patient response.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Oxo-clopidogrel
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Oxo-clopidogrel is a critical intermediate metabolite in the two-step hepatic bioactivation of the prodrug clopidogrel to its active thiol metabolite, which is responsible for its antiplatelet activity.[1][2] Accurate measurement of this compound in biological matrices, particularly plasma, is essential for pharmacokinetic (PK) studies, drug-drug interaction assessments, and understanding inter-individual variability in response to clopidogrel therapy.[3] However, the quantification of this compound is challenging due to its inherent instability.[4][5] These application notes provide a detailed overview and validated protocols for the robust and reliable quantification of this compound, primarily focusing on the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Clopidogrel Metabolic Pathway
The metabolic conversion of clopidogrel is a critical pathway that dictates its therapeutic efficacy. The initial step involves oxidation by cytochrome P450 enzymes (including CYP1A2, CYP2B6, and CYP2C19) to form the intermediate metabolite, this compound.[6] This intermediate is then further metabolized by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to generate the active thiol metabolite.[1][6] A significant portion, around 85%, of the parent clopidogrel is hydrolyzed by esterases into an inactive carboxylic acid derivative, making the activation pathway a minor but crucial route.[7]
Caption: Metabolic pathway of clopidogrel to its key metabolites.
Application Note 1: LC-MS/MS Method for this compound in Human Plasma
This section details a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.[3] The method has been validated for specificity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies.[3][8]
Experimental Protocol
1. Sample Handling and Stabilization: Due to the instability of this compound, immediate stabilization of plasma samples post-collection is critical.[4][5]
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately after collection, add a stabilizing agent. A solution of 1,4-dithio-DL-threitol (DTT) can be added to the plasma to prevent degradation.[3][8] Acidification of the plasma with acetic acid has also been shown to improve stability.[9]
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.[10] Stability at -80°C has been demonstrated for at least 45 days.[10]
2. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is based on a common LLE procedure used for this compound extraction from plasma.[1][3]
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of human plasma in a polypropylene tube, add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of this compound or a structurally similar compound like ticlopidine).[2]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][3][11]
-
Vortex vigorously for 3 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
3. Chromatographic Conditions: Chromatographic separation is typically achieved using a C18 reverse-phase column.[1][11]
-
HPLC System: Agilent 1200 Series or equivalent.[12]
-
Column: Sapphire C18 (5 µm, 4.6 x 150 mm) or equivalent.[3]
-
Mobile Phase: Isocratic elution with Acetonitrile and Deionized Water containing 0.1% Formic Acid.[1][11]
-
Column Temperature: 30-35°C.[13]
-
Run Time: Approximately 5-6 minutes. The typical retention time for this compound is around 3.8 minutes under these conditions.[1][11]
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 338.1 → 206.1 (Quantifier), m/z 338.1 → 179.1 (Qualifier)
-
Internal Standard (Example: Ticlopidine): m/z 264.1 → 154.1
-
Note: Specific transitions should be optimized in-house.
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas (CUR): 20 psi
-
Collision Gas (CAD): 6 psi
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Workflow Diagram
Caption: General workflow for this compound plasma analysis.
Method Validation Data
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for this compound.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
|---|---|---|
| Calibration Curve Range | 0.50 - 50.0 ng/mL | [1][3][11] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Weighting Factor | 1/x² | [1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [1] |
| LLOQ Precision (%RSD) | < 20% | [1] |
| LLOQ Accuracy (%RE) | Within ±20% |[1] |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%RE) | Reference |
|---|---|---|---|---|---|
| Low (LQC) | 1.0 | < 15% | < 15% | Within ±15% | [1][8] |
| Medium (MQC) | 20.0 | < 15% | < 15% | Within ±15% | [1][8] |
| High (HQC) | 40.0 | < 15% | < 15% | Within ±15% |[1][8] |
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Duration | Stability (% of Nominal) | Reference |
|---|---|---|---|
| Short-Term (Room Temp) | 8 hours | Stable | [10] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [10] |
| Long-Term Storage | 45 days at -80°C | Stable | [10] |
| Post-Preparative (Autosampler) | 24 hours at 4°C | Stable |[10] |
Considerations for Other Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and selectivity, HPLC-UV methods have been developed for clopidogrel and its stable carboxylic acid metabolite.[7][14]
-
Applicability: HPLC-UV may be suitable for the analysis of this compound in non-biological matrices, such as in drug formulation or for stability testing of the raw material, where concentrations are significantly higher.
-
Challenges in Plasma: For plasma samples, HPLC-UV methods generally lack the required sensitivity to measure the low ng/mL concentrations of this compound typically observed after therapeutic doses.[13] Furthermore, the risk of interference from endogenous plasma components is much higher compared to LC-MS/MS.
-
Method Parameters: A typical HPLC-UV method would involve a C18 column, a mobile phase of acetonitrile and a buffer solution, with UV detection around 220-240 nm.[7][15] However, extensive validation would be required to prove its suitability for this compound, especially concerning its instability and potential for co-eluting interferences.
References
- 1. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. jetir.org [jetir.org]
- 7. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jbr-pub.org.cn [jbr-pub.org.cn]
- 11. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of 2-Oxo-clopidogrel from Human Plasma
Introduction
Clopidogrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect. The first step involves the oxidation of clopidogrel to an intermediate metabolite, 2-Oxo-clopidogrel, primarily mediated by cytochrome P450 enzymes such as CYP1A2, CYP2B6, and CYP2C19.[1][2] This intermediate is then further metabolized to the active thiol metabolite.[1][2] Accurate quantification of this compound in biological matrices like human plasma is crucial for pharmacokinetic studies and in understanding the drug's metabolic profile. Solid-phase extraction (SPE) is a robust and selective method for the sample preparation of this compound prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using C18 cartridges.
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes extensive metabolism in the liver. A significant portion, around 85%, is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining portion is converted via a two-step oxidative process to the active thiol metabolite, with this compound being the key intermediate.[2]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from human plasma using a reversed-phase C18 SPE cartridge.
Materials:
-
SPE Cartridge: C18, 100 mg, 1 mL (e.g., Agilent Bond Elut C18)[3]
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on wet ice.
-
To a 0.200 mL aliquot of plasma, add the internal standard solution.[3]
-
Vortex the sample for 10-20 seconds.
Solid-Phase Extraction Workflow:
Detailed SPE Steps:
-
Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Follow with 1 mL of water. Do not allow the sorbent to go dry.[4]
-
-
Equilibration:
-
Pass 1 mL of water through the cartridge to equilibrate the stationary phase.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Follow with a wash of 1 mL of 30% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of an appropriate elution solution (e.g., acetonitrile or methanol).[3] The exact composition of the elution solution may require optimization.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation: Quantitative Performance
The performance of the SPE method can be evaluated by assessing the extraction recovery and matrix effect. The following table summarizes representative quantitative data for the analysis of this compound.
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 1.0 | 92.5 ± 3.9 | 63.7 |
| This compound | 20.0 | 114.0 ± 3.5 | 71.6 |
| This compound | 40.0 | 110.9 ± 7.8 | 63.7 |
| Internal Standard | 1000.0 | 111.4 ± 8.2 | 77.0 ± 9.4 |
Data adapted from a liquid-liquid extraction method and is illustrative for SPE performance goals.[5]
Note on Method Validation: This protocol provides a general framework. For rigorous quantitative analysis, the method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[6][7] The choice of internal standard is critical for accurate quantification; a stable isotope-labeled analog of this compound is recommended.
Conclusion
This application note details a solid-phase extraction protocol for the selective isolation of this compound from human plasma. The use of C18 reversed-phase cartridges provides a robust and efficient method for sample clean-up, enabling sensitive and reliable quantification by LC-MS/MS. The provided workflow and protocol can serve as a starting point for researchers and scientists in drug development and clinical pharmacokinetics to develop and validate their own methods for the analysis of this key clopidogrel metabolite.
References
- 1. novapublishers.com [novapublishers.com]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. interchim.fr [interchim.fr]
- 5. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated Bioanalytical Method for 2-Oxo-clopidogrel in Human Plasma
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative determination of 2-Oxo-clopidogrel, a critical intermediate metabolite of the prodrug clopidogrel, in human plasma. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. This protocol is intended to guide researchers, scientists, and drug development professionals in establishing a robust and validated bioanalytical method for pharmacokinetic studies and other clinical applications. The instability of this compound is a key consideration, and this protocol incorporates measures to ensure its stability during sample handling and analysis.
Introduction
Clopidogrel is an antiplatelet agent that requires a two-step metabolic activation process to exert its therapeutic effect. It is first oxidized by cytochrome P450 (CYP) enzymes to form this compound, which is then hydrolyzed to the active thiol metabolite.[1] The quantification of this compound is crucial for understanding the pharmacokinetics of clopidogrel and for investigating potential drug-drug interactions.[2] This document outlines a validated bioanalytical method for the reliable measurement of this compound in human plasma.
Clopidogrel Metabolic Pathway
The metabolic activation of clopidogrel is a critical process for its antiplatelet activity. The following diagram illustrates the key steps in this pathway.
Caption: Metabolic pathway of clopidogrel.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Caption: Bioanalytical workflow for this compound.
Materials and Reagents
-
This compound reference standard
-
Clopidogrel-d4 (or other suitable internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, analytical grade
-
1,4-dithio-DL-threitol (DTT)
-
Deionized water
Instrumentation
-
Liquid chromatography system (e.g., Agilent, Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column: C18, e.g., Sapphire C18[2]
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with acetonitrile to create working standard solutions for the calibration curve and quality control (QC) samples.
Sample Preparation
-
Stabilization: Due to the instability of this compound, it is recommended to add a stabilizing agent such as 1,4-dithio-DL-threitol (DTT) to the plasma samples immediately after collection.[2]
-
Extraction:
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Conditions
| Parameter | Condition |
| Chromatography | |
| Column | C18 column (e.g., Sapphire C18) |
| Mobile Phase | Isocratic elution with acetonitrile and deionized water containing 0.1% formic acid.[3][4][5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 338.0 → 183.0[3] |
| MRM Transition (IS) | Dependent on the chosen internal standard (e.g., m/z 430.0 → 372.0 for a specific IS)[3] |
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA.
Linearity
The linearity of the method was assessed by preparing calibration curves on three consecutive days.[3]
| Analyte | Calibration Range (ng/mL) |
| This compound | 0.5 - 50.0 |
A linear regression with a weighting factor of 1/x² is typically used.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in six replicates.[3]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| This compound | 1.0 (LQC) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| 20.0 (MQC) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | |
| 40.0 (HQC) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
| Analyte | LLOQ (ng/mL) |
| This compound | 0.50 |
The mean accuracy at the LLOQ should be within ±20%, and the precision should not exceed 20%.[3]
Stability
The stability of this compound in plasma was assessed under various conditions.
| Stability Condition | Duration | Result |
| Room Temperature | 1 week | Stable[6][7] |
| Freeze-Thaw (3 cycles) | -20°C to RT | No significant degradation[3][5] |
| Long-term Storage | 9 months | Stable at -80°C[6][7] |
Note: The stability of this compound can be variable, and some studies have reported it to be unstable.[6][7] Therefore, thorough stability testing is crucial.
Conclusion
The LC-MS/MS method described in this document is a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[2][3] The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation data, offer a solid foundation for researchers to implement this method in their laboratories. Adherence to the described procedures, particularly the stabilization of the analyte, is critical for obtaining accurate and reproducible results in pharmacokinetic and clinical studies involving clopidogrel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilization of 2-Oxo-clopidogrel as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction
Clopidogrel is an antiplatelet pro-drug that requires a two-step metabolic activation process in the liver to exert its therapeutic effect.[1][2] The initial step in this bioactivation is the oxidation of clopidogrel by cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP1A2, and CYP2B6, to form the intermediate metabolite, 2-Oxo-clopidogrel.[1] This intermediate is then further metabolized to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[2][3] Given its critical role as a key intermediate, the accurate quantification of this compound is essential in pharmacokinetic, pharmacodynamic, and drug metabolism studies of clopidogrel. The use of a well-characterized this compound reference standard in HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is imperative for achieving reliable and reproducible results.
These application notes provide detailed protocols for the use of this compound as a reference standard for the quantitative analysis of clopidogrel and its metabolites in biological matrices, primarily human plasma.
Clopidogrel Metabolic Pathway
The metabolic activation of clopidogrel is a complex process involving multiple enzymatic steps. A simplified representation of this pathway, highlighting the formation of this compound, is depicted below.
Caption: Metabolic pathway of clopidogrel highlighting the formation of this compound.
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for the development of a reliable quantitative method.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol for Stock Solution (10 µg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small volume of acetonitrile and sonicate briefly to ensure complete dissolution.
-
Make up the volume to 100 mL with acetonitrile.
-
Store the stock solution at -20°C in a tightly sealed container.[4]
Protocol for Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or the mobile phase.
-
The concentration range for the working standards should encompass the expected concentration range of this compound in the samples. A typical range for plasma analysis is 0.5 to 50 ng/mL.[4][5]
Sample Preparation from Human Plasma
The following protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from human plasma. Due to the instability of this compound, which is prone to oxidation, the addition of a reducing agent such as 1,4-dithio-DL-threitol (DTT) to the plasma sample is recommended.[6]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Mifepristone)
-
1,4-dithio-DL-threitol (DTT)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
To 100 µL of human plasma, add DTT to stabilize this compound.[6]
-
Spike the plasma sample with the internal standard solution.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
HPLC Method for Quantification of this compound
This section outlines a validated HPLC method for the simultaneous determination of clopidogrel, this compound, and its active thiol metabolite in human plasma.[4][5]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., Kinetex C18, 4.6 mm x 250 mm, 5 µm)[7] |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Formic Acid in deionized water[4] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 30°C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Method Validation Parameters
The following table summarizes the key validation parameters for the quantification of this compound using an LC-MS/MS method.
| Parameter | This compound |
| Linearity Range | 0.5 - 50.0 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Retention Time (t_R) | Approximately 3.79 minutes[4] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[4] |
| Accuracy (RE%) at LLOQ | 10.4%[4] |
| Precision (RSD%) at LLOQ | 5.1%[4] |
Stability of this compound
This compound is known to be unstable in plasma.[8][9] Stability studies have shown that it can be maintained in an un-oxidized state with the addition of reducing agents like DTT during sample collection and preparation.[4] No significant degradation of this compound was observed under various storage conditions, including three freeze-thaw cycles, short-term storage at room temperature for 8 hours, and long-term storage at -80°C for 45 days, when stabilized.[4]
Experimental Workflow
The overall workflow for the analysis of this compound in plasma samples is illustrated below.
Caption: Workflow for the quantitative analysis of this compound in plasma.
Conclusion
The use of a well-characterized this compound reference standard is crucial for the accurate and precise quantification of this key intermediate metabolite of clopidogrel. The detailed protocols and HPLC method parameters provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to establish reliable analytical methods for pharmacokinetic and metabolic studies of clopidogrel. Adherence to proper sample handling and stabilization procedures is essential to ensure the integrity of this compound throughout the analytical process.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchtrend.net [researchtrend.net]
- 8. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 2-Oxo-clopidogrel in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Oxo-clopidogrel in pharmacokinetic (PK) studies. This compound is the primary, albeit inactive, intermediate metabolite in the bioactivation of the prodrug clopidogrel to its active thiol metabolite (H4 isomer), which is responsible for its antiplatelet effect.[1][2][3][4][5] The quantification of this compound is crucial for understanding the metabolic pathway of clopidogrel, investigating drug-drug interactions, and studying the impact of genetic polymorphisms, particularly of CYP enzymes, on its therapeutic efficacy.[1][2]
Metabolic Pathway and Pharmacokinetic Profile
Clopidogrel is a prodrug that requires a two-step oxidative metabolism process in the liver to become pharmacologically active.[1][3][4] The initial step involves the conversion of clopidogrel to this compound, a reaction primarily catalyzed by cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2B6, and CYP2C19.[1][2] Subsequently, this compound is further metabolized to the active thiol metabolite by several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][3] A significant portion of the absorbed clopidogrel dose (approximately 85%) is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, making the metabolic activation pathway a minor but critical route for its therapeutic action.[2][6]
The pharmacokinetic profile of this compound is characterized by rapid formation and subsequent conversion to the active metabolite. Plasma concentrations of the parent drug, clopidogrel, are typically very low and often fall below the limit of quantification shortly after administration.[1]
Signaling Pathway of Clopidogrel Metabolism
Quantitative Data Presentation
The following tables summarize key pharmacokinetic parameters for this compound and related metabolites from various studies.
Table 1: Pharmacokinetic Parameters of Clopidogrel Metabolites
| Analyte | Dose | Cmax (ng/mL) | AUCt (ng·h/mL) | Study Population | Reference |
| This compound | 75 mg | - | - | Healthy Volunteers | [7] |
| Active Metabolite (H4) | 75 mg | 7.13 ± 6.32 | 11.30 ± 9.58 | Patients | [8] |
| Active Metabolite (H3) | 75 mg | 5.29 ± 5.54 | 7.37 ± 6.71 | Patients | [8] |
| Active Metabolite (H4) | AT-10 (10 mg) | 2.68 | 3.27 | Healthy Volunteers | [9] |
| Active Metabolite (H4) | Clopidogrel (75 mg) | 1.07 | 1.09 | Healthy Volunteers | [9] |
Note: Specific Cmax and AUC values for this compound were not consistently reported across the reviewed literature, highlighting a gap in publicly available data.
Table 2: Linearity and Limits of Quantification for this compound
| Analytical Method | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | 0.50 - 50.0 | 0.50 | [7][10] |
| LC-MS/MS | 0.5 - 100 | - | [11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a composite based on methodologies described in the literature.[7][10][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[10]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., Sapphire C18).[7]
-
Mobile Phase: A mixture of acetonitrile and deionized water containing 0.1% formic acid.[10][12]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.[13]
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer.[7]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
This compound: Specific m/z transitions to be optimized based on instrumentation.
-
Internal Standard: Specific m/z transitions for the chosen internal standard.
-
Experimental Workflow for Pharmacokinetic Analysis
Stability Considerations
The stability of this compound in plasma is a critical factor for accurate quantification. It is recommended to add a stabilizing agent, such as 1,4-dithio-DL-threitol (DTT), to plasma samples to prevent degradation.[7][14] Full stability validation should be performed under various storage conditions (e.g., room temperature, refrigerated, and frozen) and through freeze-thaw cycles.[7][14]
Conclusion
The quantification of this compound is an essential component of pharmacokinetic studies of clopidogrel. The provided protocols and data offer a framework for researchers to develop and validate robust analytical methods for this purpose. Understanding the pharmacokinetics of this key intermediate metabolite will continue to be vital in personalizing antiplatelet therapy and developing new therapeutic agents.
References
- 1. novapublishers.com [novapublishers.com]
- 2. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 2-Oxoclopidogrel (HMDB0013929) [hmdb.ca]
- 6. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openheart.bmj.com [openheart.bmj.com]
- 10. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of 2-Oxo-clopidogrel Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is a widely prescribed antiplatelet prodrug that requires a two-step metabolic activation process in the liver to exert its therapeutic effect.[1][2][3] The first step involves the oxidation of the parent drug, clopidogrel, to an intermediate metabolite, 2-Oxo-clopidogrel.[1][4][5] This intermediate is then further metabolized to the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][3][6]
Understanding the enzymatic pathways responsible for the conversion of this compound is critical for predicting drug efficacy, interindividual variability, and potential drug-drug interactions.[7][8] Genetic polymorphisms in the involved enzymes, particularly CYP2C19, can significantly impact the formation of the active metabolite and clinical outcomes.[7][8]
These application notes provide detailed protocols for utilizing common in vitro models, such as human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes, to investigate the metabolism of this compound.
Clopidogrel Metabolic Activation Pathway
The bioactivation of clopidogrel is a sequential, two-step oxidative process primarily catalyzed by cytochrome P450 enzymes.
-
Step 1: Clopidogrel to this compound: The initial oxidation of the thiophene ring of clopidogrel is predominantly carried out by CYP1A2, CYP2B6, and CYP2C19.[2][3][7]
-
Step 2: this compound to Active Thiol Metabolite: The thiolactone ring of this compound is opened in a second oxidative step to form a reactive sulfenic acid intermediate, which is then reduced to the active thiol metabolite.[4][5] This crucial conversion is catalyzed by multiple CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][2][7] Some studies also suggest a minor role for paraoxonase-1 (PON-1) in this second step, though the major pathway is considered P450-dependent.[4][5][9] The formation of the active metabolite in vitro often requires the presence of a reducing agent like glutathione (GSH).[7][10][11]
Quantitative Data: Enzyme Contributions
The relative contribution of various CYP450 enzymes to each step of clopidogrel's activation has been estimated using in vitro kinetic data. These values are essential for understanding the potential impact of specific CYP inhibitors or genetic polymorphisms.
Table 1: Relative Contribution of CYP450 Isoforms to the Formation of this compound.
| CYP Enzyme | Contribution (%) |
|---|---|
| CYP1A2 | 35.8 |
| CYP2B6 | 19.4 |
| CYP2C19 | 44.9 |
Data sourced from in vitro experiments using cDNA-expressed human P450 isoforms.[2][7]
Table 2: Relative Contribution of CYP450 Isoforms to the Formation of the Active Metabolite from this compound.
| CYP Enzyme | Contribution (%) |
|---|---|
| CYP2B6 | 32.9 |
| CYP2C9 | 6.76 |
| CYP2C19 | 20.6 |
| CYP3A4 | 39.8 |
Data sourced from in vitro experiments using cDNA-expressed human P450 isoforms.[2][7]
Experimental Protocols
In Vitro Model Selection
Choosing the appropriate in vitro system is dependent on the research question. Human Liver Microsomes (HLMs) provide a physiologically relevant mixture of enzymes to study the overall metabolism, while recombinant enzymes are used to identify the specific contributions of individual isoforms (reaction phenotyping).
Protocol 1: Metabolism of this compound in Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation from this compound using pooled HLMs.
Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
This compound
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Glutathione (GSH)
-
Reaction Termination Solution: Ice-cold acetonitrile containing an appropriate internal standard (IS)
-
Incubator/Water Bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix. For a final volume of 200 µL:
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.[13]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C with gentle agitation.[13] Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction at each time point by transferring an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.[13]
-
Sample Processing: Vortex the terminated samples vigorously to precipitate the microsomal protein.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Controls:
-
Time Zero: Terminate the reaction immediately after adding the NADPH system.
-
No NADPH: Incubate the mixture for the longest time point without the NADPH regenerating system to check for non-CYP mediated degradation.[13]
Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes
This protocol is used to determine which specific CYP isoforms are responsible for metabolizing this compound.
Materials and Reagents:
-
Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4) co-expressed with P450 reductase.
-
Control microsomes (from the same expression system, lacking the CYP enzyme).
-
All other reagents as listed in Protocol 4.2.
Procedure:
-
Set up Individual Reactions: Prepare separate incubation mixtures for each CYP isoform to be tested, plus a control.
-
Enzyme Concentration: The concentration of each recombinant enzyme should be optimized based on its specific activity (typically in pmol/mL).
-
Incubation: Follow the incubation and termination procedure as described in Protocol 4.2, typically using a single, fixed time point where metabolism is expected to be linear.
-
Analysis: Analyze the formation of the active metabolite in each reaction tube by LC-MS/MS.
-
Data Interpretation: Compare the rate of metabolite formation by each active CYP isoform against the control microsomes. Significant formation above the control indicates that the specific isoform is involved in the metabolism of this compound.[14]
Protocol 3: Bioanalytical Method using LC-MS/MS
The active thiol metabolite of clopidogrel is highly reactive and unstable. Therefore, a derivatization step is required to form a stable product for accurate quantification.
Derivatization: The active thiol metabolite is typically stabilized by alkylation. A common derivatizing agent is 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable, readily analyzable derivative (MP-AM).[15] This step should be performed promptly after sample collection or termination.
LC-MS/MS Method Outline:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[16][17]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound, the derivatized active metabolite, and the internal standard. For example, a transition for the MPB-derivatized active metabolite could be m/z 503.6 → 353.8.[15]
-
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the metabolism of this compound, the critical intermediate in the bioactivation of clopidogrel. By using human liver microsomes, researchers can assess the overall metabolic profile, while recombinant CYP enzymes allow for the precise identification of the key enzymatic players. This information is invaluable for drug development, facilitating the early identification of potential drug-drug interactions and providing a mechanistic basis for observed clinical variability in patient response. Accurate and reliable quantification via a validated LC-MS/MS method is essential for the success of these studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. novapublishers.com [novapublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of the Human Cytochrome P450 Enzymes Involved in the Two Oxidative Steps in the Bioactivation of Clopidogrel to Its Pharmacologically Active Metabolite | Semantic Scholar [semanticscholar.org]
- 9. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of the thiol conjugates and active metabolite of clopidogrel by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. criver.com [criver.com]
- 15. Determination of clopidogrel and its metabolites in human liver m...: Ingenta Connect [ingentaconnect.com]
- 16. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhanced Detection of 2-Oxo-clopidogrel through Optimized Analytical Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced analytical methodologies for the quantitative determination of 2-Oxo-clopidogrel, a critical intermediate metabolite of the antiplatelet drug clopidogrel. Due to its inherent instability, the accurate measurement of this compound in biological matrices presents a significant analytical challenge. While direct derivatization of this compound for improved detection is not a commonly reported strategy, this document details optimized protocols for its analysis using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it describes the widely adopted derivatization approach for the active thiol metabolite of clopidogrel to ensure its stability and accurate quantification, a crucial aspect of comprehensive clopidogrel metabolism studies.
I. Introduction to this compound Analysis
Clopidogrel is a prodrug that undergoes a two-step metabolic activation to form its active thiol metabolite (CAM), which is responsible for its antiplatelet activity. This compound is the key intermediate in this pathway.[1][2][3] The accurate quantification of this compound is essential for pharmacokinetic and pharmacodynamic studies, as well as for understanding the inter-individual variability in response to clopidogrel therapy. However, the instability of this compound in biological samples necessitates optimized and validated analytical methods to ensure reliable results.[4][5]
The primary analytical technique for the quantification of this compound is LC-MS/MS, which offers high sensitivity and selectivity.[1][2][6] While derivatization is a common strategy to improve the stability and detectability of analytes, for clopidogrel metabolites, it is primarily employed for the active thiol metabolite (CAM) rather than this compound itself.[3][7] This is achieved by reacting the thiol group of CAM with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MPB), to form a stable derivative (CAMD).[1][3][8]
This document outlines a validated LC-MS/MS method for the simultaneous determination of clopidogrel, this compound, and the derivatized active metabolite, providing researchers with the necessary protocols for robust and reliable bioanalysis.
II. Clopidogrel Metabolic Pathway and Analytical Strategy
The metabolic activation of clopidogrel involves its conversion to this compound, which is then further metabolized to the active thiol metabolite. A significant portion of clopidogrel is also hydrolyzed by esterases to an inactive carboxylic acid metabolite.[9] The analytical strategy, therefore, often involves the simultaneous measurement of the parent drug and its key metabolites.
III. Quantitative Data Summary
The following tables summarize the quantitative parameters of a validated LC-MS/MS method for the simultaneous determination of clopidogrel, this compound, and the derivatized active metabolite (CAMD) in human plasma.[1][2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) |
| Clopidogrel | 0.05 - 50.0 | 0.05 |
| This compound | 0.5 - 50.0 | 0.50 |
| CAMD | 0.5 - 100 | 0.50 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (% RE) | Precision (% RSD) |
| Clopidogrel | |||
| LLOQ (0.05) | 13.3 | 13.2 | |
| Low QC (0.1) | - | - | |
| Mid QC (20) | - | - | |
| High QC (40) | - | - | |
| This compound | |||
| LLOQ (0.50) | 10.4 | 5.1 | |
| Low QC (1.0) | - | - | |
| Mid QC (20) | - | - | |
| High QC (40) | - | - | |
| CAMD | |||
| LLOQ (0.50) | 7.7 | 1.9 | |
| Low QC (1.0) | - | - | |
| Mid QC (40) | - | - | |
| High QC (80) | - | - |
Data sourced from a representative LC-MS/MS method.[1] QC (Quality Control), RE (Relative Error), RSD (Relative Standard Deviation).
IV. Experimental Protocols
The following protocols are based on established and validated methods for the analysis of clopidogrel and its metabolites in human plasma.[1][3]
-
Clopidogrel hydrogensulfate (≥98% purity)
-
This compound hydrochloride
-
Clopidogrel active metabolite derivative (CAMD)
-
2-bromo-3'-methoxyacetophenone (MPB)
-
Mifepristone (Internal Standard, IS)
-
1,4-Dithio-DL-threitol (DTT)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Human plasma (with EDTA as anticoagulant)
-
Blood Collection and Stabilization:
-
Collect venous blood into tubes containing EDTA and DTT.[1]
-
Immediately add 30 µL of 500 mmol/L MPB in acetonitrile to the blood sample to derivatize the active thiol metabolite.[1][3]
-
Gently mix and then centrifuge at 16,000 x g for 10 minutes to separate the plasma.[1]
-
Transfer the plasma to a clean tube and store at -80°C until analysis.[1]
-
-
Plasma Sample Extraction:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][2]
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize collision energy and other MS parameters for each analyte.
-
V. Stability Considerations for this compound
The stability of this compound is a critical factor for accurate quantification. Studies have shown that this compound can be unstable in plasma at various temperatures.[4][5] The addition of stabilizers like DTT to the collection tubes and maintaining samples at low temperatures (-80°C) are crucial steps to minimize degradation.[10] It is essential to perform thorough stability assessments during method validation, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
VI. Conclusion
The accurate quantification of this compound is achievable through a carefully optimized and validated LC-MS/MS method. While direct derivatization of this compound is not the standard approach, the protocols outlined in these application notes, which include the essential derivatization step for the unstable active thiol metabolite, provide a robust framework for the comprehensive analysis of clopidogrel and its key metabolites. Adherence to proper sample collection, handling, and storage procedures is paramount to ensure the integrity of the analytical results. These methods are invaluable for researchers and drug development professionals investigating the pharmacokinetics and pharmacodynamics of clopidogrel.
References
- 1. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. tandfonline.com [tandfonline.com]
- 7. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 2-Oxo-clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a widely prescribed antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. A critical step in this activation is the formation of the intermediate metabolite, 2-Oxo-clopidogrel. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a robust and specific platform for the analysis of this key metabolite. This application note provides a detailed protocol for the determination of this compound in human plasma using LC-HRMS.
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes a two-step metabolic process to form its active metabolite. The initial step involves the oxidation of clopidogrel to this compound, primarily catalyzed by cytochrome P450 enzymes, including CYP2C19, CYP2B6, and CYP1A2.[1][2][3] Subsequently, this compound is further metabolized to the active thiol metabolite, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation.[1][3] An alternative major metabolic pathway for clopidogrel involves hydrolysis by esterases to an inactive carboxylic acid derivative.[2][4]
Experimental Workflow
The analytical workflow for the quantification of this compound in plasma samples involves several key steps: sample preparation, LC separation, and HRMS detection. The sample preparation step is critical for removing interfering matrix components and concentrating the analyte. Liquid-liquid extraction (LLE) is a commonly employed technique for this purpose. The extracted sample is then injected into the LC system for chromatographic separation, followed by detection using a high-resolution mass spectrometer.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of this compound in human plasma. These values can be used as a benchmark for method development and validation on a high-resolution mass spectrometer.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Weighting Factor | Correlation Coefficient (r²) |
| This compound | 0.50 - 50.0 | 1/x² | > 0.99 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 0.50 | 10.4 | 5.1 |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| This compound | Low | 1.0 | 9.8 | 6.2 | 8.5 | 7.1 |
| Medium | 20.0 | 5.3 | 4.1 | 4.7 | 5.3 | |
| High | 40.0 | 2.1 | 3.5 | 3.2 | 4.8 |
Table 4: Extraction Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 1.0 | 92.5 ± 3.9 | 63.7 |
| 20.0 | 114.0 ± 3.5 | 71.6 | |
| 40.0 | 110.9 ± 7.8 | 63.7 |
Detailed Experimental Protocol
This protocol is adapted from established LC-MS/MS methods and is suitable for high-resolution mass spectrometry platforms.[5][6]
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled analog of this compound
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water (18.2 MΩ·cm)
-
1,4-dithio-DL-threitol (DTT) for stabilization[5]
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol or acetonitrile at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice. To stabilize this compound, consider the addition of DTT to the plasma samples.[5]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to each tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
High-Resolution Mass Spectrometry Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350°C.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Data Acquisition Mode:
-
Full Scan: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated molecular ion of this compound ([M+H]⁺ at approximately m/z 338).
-
Targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring): For enhanced sensitivity and specificity, use a targeted approach focusing on the accurate mass of the this compound precursor ion.
-
-
Resolution: Set the instrument to a high resolution, for example, >35,000 FWHM (Full Width at Half Maximum).
Data Analysis
-
Identify the this compound peak based on its accurate mass and retention time.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Quantify the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in human plasma using high-resolution mass spectrometry. The detailed protocol, including sample preparation, LC separation, and HRMS detection, offers a robust and sensitive method for researchers, scientists, and drug development professionals. The provided quantitative data serves as a valuable reference for method validation and implementation. The use of HRMS provides high specificity and accuracy, which is crucial for reliable pharmacokinetic and metabolic studies of clopidogrel.
References
- 1. SMPDB [smpdb.ca]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Sample Preparation Techniques for the Quantification of 2-Oxo-clopidogrel from Human Whole Blood by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Clopidogrel is a prodrug that requires a two-step metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to exert its antiplatelet effect. The initial step in this pathway is the oxidation of clopidogrel to 2-Oxo-clopidogrel, a crucial intermediate metabolite[1][2]. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) studies and for understanding the metabolic profile of clopidogrel. Whole blood presents a complex matrix for bioanalysis due to the presence of red blood cells and high protein content, necessitating robust sample preparation to ensure accurate and reproducible results[3][4].
This document outlines three common sample preparation techniques for the extraction of this compound from whole blood prior to analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Due to the potential instability of clopidogrel metabolites, immediate processing and the use of stabilizing agents are critical considerations[5][6][7].
General Considerations for Whole Blood Sample Preparation
-
Hemolysis: The first step in whole blood processing is the lysis of red blood cells (erythrocytes) to release the analyte into the sample supernatant. This can be achieved through osmotic lysis (adding water), chemical methods (e.g., zinc sulfate), or sonication[4][8].
-
Protein Removal: Whole blood has a high protein content which can interfere with chromatographic analysis. This is typically addressed by protein precipitation or subsequent extraction steps[3][9].
-
Stabilization: this compound can be prone to degradation. The addition of antioxidants or reducing agents, such as 1,4-dithio-DL-threitol (DTT), to the collection tubes and during the preparation procedure is recommended to ensure analyte stability[5][6].
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for high-throughput sample cleanup. It involves the addition of a cold organic solvent to lyse cells and precipitate proteins.
Materials and Reagents:
-
Human whole blood collected in EDTA tubes (with DTT as a stabilizer if required)[5][6].
-
Internal Standard (IS) solution (e.g., this compound-d3).
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C.
-
Microcentrifuge tubes (1.5 or 2 mL).
-
Calibrated pipettes, vortex mixer, and a refrigerated centrifuge.
Protocol:
-
Pipette 100 µL of whole blood sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the tube. This high volume of organic solvent serves to both lyse the blood cells and precipitate the proteins[9][10].
-
Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris[5].
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for direct injection, or it can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. For increased sensitivity, a dilution step with 0.1% formic acid in water may be performed[10].
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind.
Materials and Reagents:
-
Human whole blood (EDTA with DTT).
-
Internal Standard (IS) solution.
-
Deionized water.
-
Microcentrifuge tubes (2 mL) or glass test tubes.
Protocol:
-
Pipette 200 µL of whole blood sample, standard, or QC into a 2 mL tube.
-
Add 10 µL of the IS working solution.
-
Add 200 µL of deionized water to induce osmotic lysis of the red blood cells. Vortex for 30 seconds.
-
Cap the tube and vortex vigorously for 5 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to disturb the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid in water)[5][11].
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can yield very clean extracts, significantly reducing matrix effects. This protocol is based on a C18 sorbent.
Materials and Reagents:
-
Human whole blood (EDTA with DTT).
-
Internal Standard (IS) solution.
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)[1].
-
0.1% Formic Acid in water.
-
Methanol (MeOH), HPLC grade.
-
Elution solution (e.g., Acetonitrile or a mixture specified by the cartridge manufacturer).
-
Zinc Sulfate solution (5% w/v in water) for hemolysis[4].
Protocol:
-
Sample Pretreatment:
-
To 200 µL of whole blood in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 50 µL of 5% Zinc Sulfate solution to induce hemolysis and protein precipitation. Vortex for 10 seconds[4].
-
Add 600 µL of acetonitrile, vortex for 30 seconds, and then centrifuge at 6,000 x g for 10 minutes[4].
-
Transfer the supernatant to a new tube and dilute with 1 mL of 0.1% formic acid in water. The sample is now ready for SPE loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the C18 cartridge.
-
Pass 1 mL of 0.1% formic acid in water to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pretreated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 1 mL of 10% Methanol in water) can be added to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and IS from the cartridge with 1 mL of the elution solution (e.g., Acetonitrile) into a clean collection tube[1].
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
Data Presentation: Comparison of Method Performance
The following table summarizes quantitative data from published methods for this compound analysis, primarily in human plasma. These values provide a benchmark for what can be expected when adapting these techniques to whole blood.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix | Plasma[10] | Plasma[5][6][11] | Plasma[1] |
| Linearity Range (ng/mL) | Not specified for this compound | 0.5 - 50.0[5][6][11] | Not specified |
| LLOQ (ng/mL) | Not suitable for this compound in the cited study[10] | 0.50[5][11] | Not specified |
| Extraction Recovery (%) | Not evaluated[10] | >85% (reported for similar analytes) | >90% (generally expected) |
| Internal Standard | This compound-d3[10] | Ticlopidine or deuterated analog[5][11] | Not specified |
Note: The performance of these methods when applied to whole blood may vary and requires specific validation.
Visualizations
Caption: Workflow for whole blood sample preparation and analysis.
Caption: Simplified metabolic activation pathway of clopidogrel.
References
- 1. openheart.bmj.com [openheart.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Personalization of Clopidogrel Antiplatelet Therapy: The Role of Integrative Pharmacogenetics and Pharmacometabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Oxo-clopidogrel in Biological Samples
Welcome to the technical support center for the analysis of 2-Oxo-clopidogrel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in biological samples?
A1: this compound, a crucial intermediate metabolite of the prodrug clopidogrel, is inherently unstable in biological matrices such as plasma and whole blood.[1][2] Its instability is primarily attributed to two factors:
-
Enzymatic Hydrolysis: Plasma esterases, particularly carboxylesterase-1 (CES1), rapidly hydrolyze the ester bond in this compound, converting it to an inactive carboxylic acid metabolite.[3][4]
-
Chemical Instability: The thiolactone ring of this compound is susceptible to hydrolysis, which can be influenced by the pH of the matrix.[5]
This rapid degradation poses a significant challenge for accurate quantification in pharmacokinetic and pharmacodynamic studies.
Q2: What are the primary degradation products of this compound in plasma?
A2: The main degradation pathway for this compound in plasma is hydrolysis, leading to the formation of the inactive clopidogrel carboxylic acid metabolite.[6][7] Additionally, this compound is further metabolized in the liver by cytochrome P450 enzymes to form the active thiol metabolite.[8][9] However, in collected biological samples, the predominant reaction is the esterase-mediated hydrolysis to the inactive carboxylic acid.
Q3: What are the recommended procedures for blood sample collection to ensure the stability of this compound?
A3: To minimize the degradation of this compound during and after blood collection, the following steps are crucial:
-
Anticoagulant Selection: Use of K2EDTA as an anticoagulant is recommended to minimize the conversion of this compound.[10]
-
Immediate Cooling: Blood samples should be collected in tubes placed on wet ice and processed at 4°C to reduce enzymatic activity.[8][10]
-
Use of Stabilizers: The addition of esterase inhibitors and acidifying agents to the collection tubes is essential.
Troubleshooting Guide
Issue: Low or undetectable levels of this compound in my samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate stabilization of blood/plasma samples. | Ensure immediate addition of a combination of stabilizers upon blood collection. This includes an esterase inhibitor (e.g., NaF, dichlorvos) and an acidifying agent (e.g., citric acid, acetic acid) to lower the pH.[10] For the subsequent active metabolite, a thiol-alkylating reagent like 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr) should be used.[10][11] |
| Suboptimal storage conditions. | Process samples immediately after collection. If storage is necessary, plasma should be kept at -80°C.[1][2] Avoid repeated freeze-thaw cycles. |
| Inappropriate sample processing temperature. | Maintain low temperatures (e.g., 4°C or on wet ice) throughout all sample processing steps, including centrifugation and extraction, to minimize enzymatic degradation.[10] |
| Analytical method lacks sensitivity. | Optimize the LC-MS/MS method for high sensitivity, ensuring appropriate selection of precursor and product ions, and proper chromatographic separation.[5][12] |
Issue: High variability in this compound concentrations between replicate samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent timing of stabilizer addition. | Add stabilizers to the collection tubes before blood collection or immediately after. Any delay can lead to significant degradation and variability. |
| Inhomogeneous mixing of stabilizers. | Gently invert the blood collection tubes 8-10 times immediately after filling to ensure thorough mixing of the stabilizers with the blood.[1] |
| Pre-analytical processing inconsistencies. | Standardize all pre-analytical steps, including the time from collection to centrifugation and the temperature during processing, for all samples. |
Quantitative Data Summary
The stability of this compound is significantly influenced by the use of stabilizers. The following tables summarize the quantitative data on its stability under different conditions.
Table 1: Stability of this compound in Human Plasma with and without Stabilizers
| Condition | Stabilizer(s) | Temperature | Duration | Remaining this compound (%) | Reference |
| Human Plasma | None | 4°C | 4 hours | < 50% | [10] |
| Human Plasma | Acetic Acid | 4°C | 4 hours | > 85% | [10] |
| Human Plasma | 1,4-dithio-DL-threitol (DTT) | Not Specified | Not Specified | Significantly Increased | [10] |
| Human Blood | None | 4°C | 1 hour | Decreased | [10] |
| Human Blood | Citric Acid + NaF | 4°C | 1 hour | Increased | [10] |
Table 2: Stability of Derivatized Clopidogrel Metabolites
| Metabolite | Derivatizing Agent | Matrix | Storage Temperature | Storage Duration | Stability | Reference |
| Active Metabolite (CAM) | 2-bromo-3′methoxyacetophenone (BMAP) | Feline Plasma | Room Temperature | 1 week | Stable | [1][2] |
| Active Metabolite (CAM) | 2-bromo-3′methoxyacetophenone (BMAP) | Feline Plasma | -80°C | 9 months | Stable | [1][2] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
This protocol is optimized to ensure the stability of this compound and its subsequent active metabolite.
-
Prepare Collection Tubes: For each 1 mL of whole blood to be collected, pre-prepare a 2 mL polypropylene tube containing:
-
10 µL of a 50 mM solution of 2-bromo-3′methoxyacetophenone (BMAP) in acetonitrile (for derivatization of the active metabolite).[1]
-
20 µL of a 500 mM solution of K2EDTA in water.[1]
-
An appropriate amount of esterase inhibitor (e.g., a final concentration of 1% NaF).[10]
-
An appropriate amount of an acidifying agent (e.g., 2% of 1 M citric acid).[13]
-
-
Blood Collection: Collect 1 mL of whole blood directly into the pre-prepared tube.
-
Immediate Mixing: Cap the tube and gently invert it 8-10 times to ensure thorough mixing of the blood with the stabilizers.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 2,500 x g for 5 minutes at room temperature to separate the plasma.[1]
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
-
Storage: Store the plasma samples at -80°C until analysis.[1][2]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction (LLE) method for the analysis of clopidogrel and its metabolites.
-
Thaw Samples: Thaw the plasma samples on wet ice.
-
Spike Internal Standard: To a 400 µL aliquot of plasma, add the internal standard solution.
-
Acidification: Add 100 µL of 0.05 M HCl and vortex for 10 seconds.[14]
-
Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE), vortex for 3 minutes, and then centrifuge at 2000 x g for 10 minutes.[5][14]
-
Evaporation: Transfer 1.2 mL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile and water with 0.1% formic acid).[5][14]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Metabolic activation of clopidogrel and in vitro degradation pathway of this compound.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novapublishers.com [novapublishers.com]
- 9. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
preventing degradation of 2-Oxo-clopidogrel during sample storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Oxo-clopidogrel during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of this compound are lower than expected. What could be the cause?
A1: Lower than expected concentrations of this compound are commonly due to its instability in biological matrices, particularly plasma. The primary degradation pathway is hydrolysis of the thiolactone ring.[1][2] To mitigate this, it is crucial to implement a stabilization strategy immediately after sample collection.
Q2: How can I prevent the degradation of this compound in my plasma samples?
A2: The most effective method to prevent degradation is to add a stabilizing agent to your collection tubes before blood draw. Reducing agents like 1,4-dithio-DL-threitol (DTT) have been shown to improve the stability of this compound in plasma.[3][4] Another approach is the immediate derivatization of the active metabolite, which also helps in preserving the integrity of the related compounds during storage and processing.
Q3: What are the optimal storage conditions for plasma samples containing this compound?
A3: For long-term storage, samples should be kept at -80°C.[5][6] Short-term storage at room temperature should be minimized to a few hours.[5][6] Multiple freeze-thaw cycles should also be avoided as they can contribute to degradation.[5][6]
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound?
A4: While the literature primarily focuses on the addition of stabilizers, the choice of anticoagulant can influence sample integrity. EDTA is commonly used in the described analytical methods. It is advisable to be consistent with the anticoagulant used throughout a study.
Q5: Are there any known metabolic pathways of this compound that I should be aware of during my analysis?
A5: Yes, this compound is an intermediate metabolite of clopidogrel. It is further metabolized to an unstable active thiol metabolite.[5][6][7] A portion of this compound can also be hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylate metabolite.[1] Understanding these pathways is crucial for interpreting your results correctly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable this compound | Inadequate sample stabilization leading to rapid degradation. | 1. Add a reducing agent such as DTT to blood collection tubes prior to sample collection.[3][4] 2. Process blood samples immediately to separate plasma and freeze at -80°C. |
| High Variability in Replicate Samples | Inconsistent sample handling and storage. | 1. Standardize the time between sample collection, processing, and freezing. 2. Avoid multiple freeze-thaw cycles.[5][6] Aliquot samples after the first thaw if repeated analysis is necessary. |
| Poor Linearity in Calibration Curve | Degradation of calibration standards. | 1. Prepare fresh stock and working solutions. Stock solutions are typically stored at -20°C.[5] 2. Ensure the matrix for the calibration standards is consistent with the study samples, including the presence of any stabilizers. |
| Interfering Peaks in Chromatogram | Formation of degradation products or metabolites. | 1. Review the metabolic pathways of this compound to identify potential interfering metabolites.[2][7] 2. Optimize chromatographic conditions to separate this compound from its degradation products. |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization
This protocol describes the procedure for stabilizing this compound in human plasma immediately after collection.
Materials:
-
Blood collection tubes containing EDTA
-
1,4-dithio-DL-threitol (DTT) solution (10 mg/mL in water)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Prior to blood collection, add the DTT solution to the EDTA-containing blood collection tubes. The final concentration of DTT in the plasma should be sufficient to prevent oxidation (a common starting point is a 1:20 v/v ratio of DTT solution to expected plasma volume).
-
Collect the blood sample directly into the prepared tube.
-
Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and stabilizer.
-
Centrifuge the blood sample within 30 minutes of collection at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled polypropylene tube.
-
Immediately store the plasma sample at -80°C until analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in stabilized plasma samples.
Materials:
-
Stabilized plasma samples
-
Internal standard (e.g., a deuterated analog of this compound)
-
Methyl t-butyl ether (MTBE) for liquid-liquid extraction[3]
-
Triple quadrupole mass spectrometer[3]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the stabilized plasma samples on ice.
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Perform on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[5][6]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[3] Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Data on Stability of this compound
The following table summarizes the stability of this compound under various storage conditions as reported in a study by Li et al. (2015).[3] The addition of DTT was crucial for achieving this stability.
| Condition | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Three Freeze-Thaw Cycles | 1.0 | 98.7 | 3.4 |
| 40.0 | 97.5 | 2.8 | |
| Short-Term (Room Temp, 8h) | 1.0 | 99.1 | 4.1 |
| 40.0 | 98.2 | 3.5 | |
| Long-Term (-80°C, 45 days) | 1.0 | 97.8 | 5.2 |
| 40.0 | 96.9 | 4.7 |
Data adapted from a study that validated an LC-MS/MS method for this compound in human plasma with the addition of DTT for stabilization.[3] A similar stability profile was also reported in a 2022 study.[5][6]
Visualizations
Caption: Metabolic and Degradation Pathways of this compound.
Caption: Recommended workflow for this compound sample handling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting low recovery of 2-Oxo-clopidogrel in extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Oxo-clopidogrel during extraction procedures.
Troubleshooting Low Recovery of this compound
Low recovery of this compound, an intermediate metabolite of clopidogrel, is a common issue during sample preparation for analysis.[1] This guide addresses potential causes and solutions for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low using a C18 SPE cartridge. What are the likely causes?
A1: Low recovery with reversed-phase SPE can stem from several factors:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly wet the sorbent can lead to inconsistent retention. Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar in composition to your sample matrix.[2]
-
Sample pH: The retention of this compound on a C18 sorbent is pH-dependent. With a predicted pKa of around 3.41, its ionization state will vary with pH.[3] For optimal retention on a non-polar sorbent, the analyte should be in its neutral form. Consider adjusting the sample pH to be at least 2 pH units below the pKa.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte. If you are using a high percentage of organic solvent in your wash step, consider reducing the organic content or using a weaker solvent.
-
Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[4] Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in your elution solvent. Also, ensure you are using an adequate volume of elution solvent.
-
Analyte Instability: this compound is an intermediate metabolite and can be unstable.[5] Minimize processing time and keep samples on ice or at a controlled low temperature throughout the extraction process. The addition of a stabilizing agent like 1,4-dithio-DL-threitol (DTT) to plasma samples has been shown to improve stability.[6]
Q2: I'm using Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE), but my recovery is poor. How can I improve it?
A2: Several factors can influence LLE efficiency for this compound:
-
Incorrect pH of the Aqueous Phase: For efficient extraction into an organic solvent, the analyte should be in its neutral, un-ionized form. Given the acidic pKa of this compound, ensure the pH of your sample is adjusted to be well below 3.41 to suppress ionization.
-
Insufficient Mixing: Inadequate vortexing or mixing will result in poor partitioning of the analyte into the organic phase. Ensure thorough mixing to maximize the surface area for extraction.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery. To break emulsions, you can try centrifugation, adding a small amount of salt to the aqueous phase, or using a different extraction solvent.
-
Solvent Polarity: While MTBE is a commonly used solvent, you could explore other solvents with different polarities, such as ethyl acetate or a mixture of solvents, to optimize partitioning.[7]
-
Analyte Degradation: As with SPE, the stability of this compound is a concern.[8] Work quickly and keep samples cool to minimize degradation.
Q3: Can the presence of other clopidogrel metabolites interfere with this compound extraction?
A3: Yes, other metabolites, particularly the highly abundant inactive carboxylic acid metabolite (SR26334), can potentially interfere.[9] While SPE and LLE are designed to separate the analyte of interest, extreme concentrations of other metabolites could affect the partitioning equilibrium or saturate the binding sites on an SPE sorbent. If interference is suspected, optimizing the wash steps in SPE or the pH in LLE can help to selectively remove interfering compounds.
Q4: How can I confirm where I am losing my analyte during the SPE process?
A4: To pinpoint the step where analyte loss is occurring, collect and analyze the fractions from each step of the SPE procedure: the flow-through from sample loading, the wash eluate, and the final elution fraction.[10] This will help you determine if the analyte is not binding to the sorbent, being washed away prematurely, or not eluting effectively.
Quantitative Data Summary
The following table summarizes key chemical properties of this compound relevant to its extraction.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClNO₃S | [11] |
| Molar Mass | 337.82 g/mol | [3] |
| Predicted pKa | 3.41 ± 0.20 | [3] |
| Solubility | 10 mM in DMSO | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Cartridge Selection: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.[2]
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 0.1% formic acid in water, pH ~2.7).
-
Sample Loading:
-
Pre-treat plasma sample by adding an internal standard and acidifying with formic acid to a final concentration of 0.1%.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
A second wash with a slightly stronger solvent (e.g., 20% methanol in water) may be performed to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 1-2 minutes to remove residual wash solvent.
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent, such as acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent may improve recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on a commonly cited method for this compound extraction.[6][7]
-
Sample Preparation:
-
To 200 µL of plasma in a polypropylene tube, add an internal standard.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
A troubleshooting workflow for low this compound recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. This compound [chembk.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. youtube.com [youtube.com]
- 11. This compound | C16H16ClNO3S | CID 56848893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Oxo-clopidogrel by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 2-Oxo-clopidogrel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in positive ion mode?
A1: The most commonly reported precursor ion ([M+H]⁺) for this compound is m/z 338.0.[1][2] The selection of product ions for quantification and qualification can vary, but a common transition is m/z 338.0 → 183.0.[1][2]
Q2: What type of internal standard (IS) is recommended for the analysis of this compound?
A2: A stable isotope-labeled internal standard, such as this compound-d3, is ideal. However, other compounds with similar chromatographic and mass spectrometric behavior, like mifepristone or clopidogrel-d4, have also been used successfully.[3][4]
Q3: What are the common sample preparation techniques for extracting this compound from plasma?
A3: The two most prevalent extraction techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[2][5][6]
-
Protein Precipitation: This is a simpler and faster method, often carried out with acetonitrile.[5]
-
Liquid-Liquid Extraction: This method generally provides a cleaner extract. Methyl tert-butyl ether (MTBE) is a commonly used solvent for LLE.[1][2][6]
Q4: How can the stability of this compound be maintained during sample preparation and analysis?
A4: this compound, a thiolactone intermediate, can be unstable. To mitigate degradation, the addition of a stabilizing agent like 1,4-dithio-DL-threitol (DTT) to the plasma sample before and during the preparation procedure has been shown to be effective.[6][7] It is also crucial to minimize sample processing time and keep samples at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization or fragmentation. | Optimize MS parameters such as capillary voltage, source temperature, and collision energy.[1][8] Ensure the mobile phase pH is appropriate for positive ionization (e.g., using 0.1% formic acid).[1][2] |
| Inefficient extraction. | Evaluate and compare different extraction methods (PPT vs. LLE) and solvents to maximize recovery.[4] | |
| Matrix effects causing ion suppression. | Use a cleaner sample preparation technique like LLE or solid-phase extraction (SPE).[3][9] Modify chromatographic conditions to separate this compound from co-eluting matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape (Tailing, Broadening) | Secondary interactions with the analytical column. | Ensure the mobile phase has sufficient ionic strength. Check for column contamination and flush if necessary.[10] Evaluate different column chemistries (e.g., C18, C8).[1][5][11] |
| Injection of a solvent stronger than the mobile phase. | The sample diluent should be of similar or weaker strength than the initial mobile phase conditions.[10] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction protocol. Use automated liquid handlers if available. |
| Analyte instability. | Add a stabilizing agent like DTT to plasma samples.[6][7] Process samples quickly and store them at appropriate low temperatures. | |
| Carryover | Contamination in the autosampler or LC system. | Implement a robust needle wash protocol using a strong organic solvent. Check for and eliminate any dead volumes in the system.[12] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL polypropylene tube, add 100 µL of human plasma.
-
Spike with the internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Operating Conditions
The following table summarizes typical starting parameters for LC-MS/MS analysis of this compound. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 or C8, e.g., 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 120 °C[1] |
| Desolvation Gas Temperature | 370 °C[1] |
| Desolvation Gas Flow | 500 L/hour[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linearity Range (ng/mL) |
| This compound | 338.0 | 183.0 | ~3.8 | 0.5 - 50[1][2][6] |
| Clopidogrel | 322.0 | 212.0 | ~4.8 | 0.05 - 50[1][2] |
| Clopidogrel Active Metabolite Derivative (CAMD) | 504.0 | 354.0 | ~3.6 | 0.5 - 100[1][2] |
Visualizations
Clopidogrel Metabolic Pathway
Caption: Metabolic conversion of clopidogrel.
General LC-MS/MS Experimental Workflow
Caption: Workflow for this compound analysis.
References
- 1. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. simbecorion.com [simbecorion.com]
Technical Support Center: Bioanalysis of 2-Oxo-clopidogrel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalysis of 2-Oxo-clopidogrel.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2] In the bioanalysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] Components in biological matrices like plasma, such as phospholipids, salts, and proteins, are common causes of matrix effects.[2][4] Exogenous materials, including anticoagulants like Li-heparin and substances leached from plastic tubes, can also contribute.[2][5]
Q2: How can I evaluate the presence and magnitude of matrix effects in my this compound assay?
A2: A common method to assess matrix effects is by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[6] The matrix effect is often expressed as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[6] For this compound, studies have shown mean matrix effects ranging from 63.7% to 71.6% in human plasma, indicating ion suppression.[7]
Q3: What are some common sample preparation techniques to minimize matrix effects for this compound analysis?
A3: Effective sample preparation is crucial for reducing matrix effects.[8] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method uses an immiscible organic solvent to extract the analyte from the aqueous biological matrix. Methyl tert-butyl ether (MTBE) has been successfully used for the extraction of this compound from plasma.[9][10]
-
Protein Precipitation (PPT): This technique removes proteins from the sample, which are a significant source of matrix interference.[11]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT and LLE by selectively isolating the analyte.[11]
Q4: Can the choice of internal standard (IS) help mitigate matrix effects?
A4: Yes, using an appropriate internal standard is a key strategy to compensate for matrix effects.[12] An ideal IS should be a stable, isotopically labeled version of the analyte (a SIL-IS) as it will have very similar physicochemical properties and experience similar matrix effects as the analyte. If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to ensure it co-elutes and behaves similarly to the analyte during extraction and ionization.[8][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase composition or pH.- Column degradation or contamination. | - Optimize the mobile phase. A common mobile phase for this compound analysis consists of acetonitrile and water with 0.1% formic acid.[7][9]- Use a guard column and ensure proper sample cleanup to protect the analytical column. |
| Inconsistent Results (Poor Precision) | - Variable matrix effects between different sample lots.- Inconsistent sample preparation. | - Evaluate matrix effects across at least six different lots of blank matrix.[7]- Automate sample preparation steps where possible to improve consistency. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix.- Analyte instability during sample processing. | - Optimize the extraction solvent and pH. For LLE, ensure vigorous mixing.[8]- this compound can be unstable. The addition of a reducing agent like 1,4-dithio-DL-threitol (DTT) to plasma samples can help maintain its stability.[13][14] |
| Significant Ion Suppression | - Co-elution of phospholipids or other matrix components.- High concentration of salts in the final extract. | - Modify the chromatographic method to separate the analyte from the interfering peaks. A C18 column is commonly used.[9][10]- Divert the early eluting, more polar components (like salts) to waste using a divert valve on the LC system. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a common method to quantify the matrix effect.
-
Prepare a Neat Solution (A): Dissolve the this compound reference standard in the final mobile phase composition to a known concentration (e.g., mid-range of the calibration curve).
-
Prepare a Post-Extraction Spiked Sample (B):
-
Extract blank plasma from at least six different sources using your validated sample preparation method.
-
After the final extraction step, evaporate the solvent and reconstitute the residue with the neat solution from step 1.
-
-
Analysis: Inject both solutions (A and B) into the LC-MS/MS system.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for the extraction of this compound from human plasma.[15]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 100 µL of 0.05 M HCl and vortex for 10 seconds.
-
Add 1.5 mL of methyl tert-butyl ether (MTBE) and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer 1.2 mL of the supernatant to a clean tube.
-
Add 50 µL of 0.02 M DTT.
-
Evaporate the solvent to dryness under vacuum.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Inject a 30 µL aliquot into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) | Reference |
| Extraction Recovery (%) | 92.5 ± 3.9 | 114.0 ± 3.5 | 110.9 ± 7.8 | [7] |
| Matrix Effect (%) | 63.7 | 71.6 | 63.7 | [7] |
Visualizations
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
- 7. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
improving peak shape and resolution for 2-Oxo-clopidogrel in HPLC
Welcome to the technical support center for the chromatographic analysis of 2-Oxo-clopidogrel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of peak tailing for this compound?
A1: A primary cause of peak tailing for this compound is a mobile phase pH that is not optimal for the analyte. Using a mobile phase with a low pH, typically around 2.5 to 3, can help to suppress the ionization of silanol groups on the silica-based stationary phase and ensure the analyte is in a single ionic form, leading to a more symmetrical peak shape.[1][2][3]
Q2: Why is my resolution between this compound and other related compounds poor?
A2: Poor resolution can stem from several factors, including an inappropriate mobile phase composition (organic-to-aqueous ratio), a non-optimal stationary phase, or incorrect column temperature and flow rate. Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is often the first step to improving separation.[4][5]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: C18 columns are frequently used and have been shown to be effective for the separation of this compound and related substances.[1][6] The choice of a specific C18 column from different manufacturers can also influence selectivity and peak shape. For separating enantiomers, a chiral stationary phase is necessary.[7][8]
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, consider optimizing the detection wavelength, which is often around 220-247 nm for clopidogrel and its metabolites.[2][9] Additionally, employing a mass spectrometer (LC-MS/MS) as a detector will significantly increase sensitivity and selectivity.[6][10][11] Proper sample preparation to concentrate the analyte and remove interferences is also crucial.
Q5: Are there any stability concerns with this compound samples?
A5: Yes, this compound can be unstable.[12] It is important to handle samples with care, which may include storing them at low temperatures (-80°C) and minimizing freeze-thaw cycles.[12] The stability of the analyte in the chosen sample solvent and mobile phase should also be assessed during method development.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise the accuracy and precision of quantification. The following guide provides a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting workflow for poor HPLC peak shape.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Mobile Phase pH | Adjust the mobile phase to an acidic pH, ideally between 2.5 and 3.5, using an appropriate buffer like phosphate or an acid additive such as formic or phosphoric acid.[1][2][3] | An acidic mobile phase suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, reducing secondary interactions that can lead to peak tailing. |
| Column Overload | Reduce the concentration of the sample being injected. | Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening. |
| Secondary Interactions | Use a column with high-purity silica and effective end-capping. Alternatively, add a competing base to the mobile phase in small concentrations. | Active silanol groups can interact with the analyte, causing peak tailing. End-capping neutralizes these active sites. |
| Column Degradation | Replace the column with a new one of the same type. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). | Over time and with harsh mobile phases, the stationary phase can degrade, leading to a loss of performance and poor peak shapes. |
Issue 2: Inadequate Resolution
Poor resolution between this compound and other analytes or impurities can lead to inaccurate quantification.
Caption: Stepwise approach to improving HPLC resolution.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Mobile Phase Strength | Systematically vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent generally increases retention and can improve resolution.[4] | Changing the mobile phase strength alters the partitioning of the analyte between the stationary and mobile phases, directly impacting separation. |
| Incorrect Organic Solvent | If using acetonitrile, try substituting it with methanol, or vice versa. | Acetonitrile and methanol have different selectivities and can alter the elution order and resolution of closely eluting peaks. |
| Flow Rate is Too High | Decrease the flow rate. For example, if running at 1.0 mL/min, try reducing it to 0.8 mL/min.[1] | Lowering the flow rate can increase column efficiency and provide more time for the separation to occur, often leading to better resolution. |
| Suboptimal Temperature | Adjust the column temperature. An increase in temperature can sometimes improve peak shape and efficiency, but may also decrease retention time and resolution. | Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence the separation. |
| Inadequate Stationary Phase | If resolution is still poor, consider a different column. This could be a C18 column from a different manufacturer with different bonding chemistry, or a column with a different particle size (smaller particles generally provide higher efficiency). | The choice of stationary phase has the most significant impact on selectivity, which is key to resolving difficult peak pairs. |
Experimental Protocols
Example HPLC Method for this compound
This protocol is a representative example based on published methods and should be adapted and validated for specific laboratory conditions.
| Parameter | Condition |
| Column | Kinetex C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 220 nm[2] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 20 µL[1] |
| Run Time | 10 minutes[1] |
Sample Preparation from Plasma
This is a general procedure for protein precipitation, a common technique for preparing plasma samples for HPLC analysis.
-
To 0.5 mL of plasma, add an internal standard solution.
-
Add 500 µL of acetonitrile to precipitate the proteins.[2][3]
-
Vortex the sample for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for the analysis of clopidogrel and its metabolites.
Table 1: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Clopidogrel | 0.008 - 2 | > 0.99 | [2] |
| Carboxylic Acid Metabolite | 0.01 - 4 | > 0.99 | [2] |
| This compound | 0.5 - 50 (ng/mL) | > 0.99 | [6][11] |
| Clopidogrel | 50 - 150 | 0.999 | [13] |
Table 2: Limit of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Clopidogrel | 0.003 | 0.008 | [2] |
| Carboxylic Acid Metabolite | 0.004 | 0.01 | [2] |
| This compound | - | 0.5 (ng/mL) | [6] |
| Clopidogrel | - | 1 (pg/mL) | [14] |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All analytical methods should be fully validated in the user's laboratory for their intended purpose.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
- 7. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: 2-Oxo-clopidogrel Quantification Assays
Welcome to the technical support center for 2-Oxo-clopidogrel quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Stability and Handling
Question 1: My this compound concentrations are unexpectedly low or variable. What could be the cause?
Answer: The instability of this compound is a primary challenge in its quantification.[1] This intermediate metabolite is susceptible to hydrolysis and oxidation, which can lead to erroneously low and variable results.[2][3]
Troubleshooting Steps:
-
Sample Collection and Processing: Process blood samples immediately after collection. Use anticoagulants like K2EDTA, as some, like Li-heparin, can contribute to matrix effects.[4][5] It is recommended to perform sample preparation on a wet ice bath to minimize degradation.[6]
-
Use of Stabilizers: To prevent oxidation, consider adding a reducing agent such as 1,4-dithio-DL-threitol (DTT) or an antioxidant like ascorbic acid to your plasma samples.[2][7]
-
Storage Conditions: Store plasma samples at -80°C until analysis to ensure long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided.
Question 2: I am also quantifying the active thiol metabolite of clopidogrel, and its levels are undetectable. Why?
Answer: The active thiol metabolite of clopidogrel is highly unstable due to its reactive thiol group, which is prone to forming disulfide bonds with other molecules.[2][4] Without immediate stabilization, it will rapidly degrade, making it undetectable.
Troubleshooting Steps:
-
Immediate Derivatization: The active metabolite must be immediately derivatized upon blood collection. A common method is to use 2-bromo-3'-methoxyacetophenone (MPB) as an alkylating agent, which forms a stable derivative (CAMD).[2][4] Blood should be collected in tubes already containing the derivatizing agent.
Chromatography and Mass Spectrometry (LC-MS/MS)
Question 3: I am observing poor peak shapes and inconsistent retention times for this compound. How can I optimize my chromatography?
Answer: Proper chromatographic separation is crucial for resolving this compound from endogenous matrix components and its isomers, which can interfere with quantification.
Troubleshooting Steps:
-
Column and Mobile Phase Selection: A C18 column is commonly used for separation.[2][8] The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous component containing a modifier like 0.1% formic acid to improve peak shape and ionization efficiency.[2][8]
-
Gradient Optimization: If using an isocratic elution results in poor separation, developing a gradient elution method can help to better separate the analyte of interest from interfering substances.
-
Flow Rate and Injection Volume: Ensure that the flow rate and injection volume are optimized for your column dimensions and system to prevent peak broadening or splitting.
Question 4: My assay is suffering from significant matrix effects (ion suppression or enhancement). What are the common causes and solutions?
Answer: Matrix effects arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[9]
Troubleshooting Steps:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering substances. While protein precipitation is a quick method, more rigorous techniques like liquid-liquid extraction (LLE) with solvents such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) can provide cleaner extracts.[2][6]
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification.
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from the matrix components causing the ion suppression or enhancement.
-
Ionization Source: The choice of ionization source can influence the extent of matrix effects. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain compounds, though this can be instrument-dependent.[5][9]
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS-based quantification of this compound from published literature.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 0.5 - 50.0 | 0.50 | [2][8] |
| This compound | 0.50 - 50.0 | Not Specified | [7] |
| Clopidogrel | 0.05 - 50.0 | 0.05 | [2][8] |
| CAMD | 0.5 - 100 | 0.50 | [2][8] |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | 1.0 | 6.5 | 4.8 | -4.0 | [2] |
| This compound | 20 | 2.6 | 2.1 | -1.5 | [2] |
| This compound | 40 | 3.1 | 2.4 | -2.3 | [2] |
%RSD = Relative Standard Deviation, %RE = Relative Error
Experimental Protocols & Methodologies
Detailed Methodology for a Simultaneous Quantification Assay
This section outlines a typical experimental protocol for the simultaneous quantification of clopidogrel, this compound, and its active metabolite derivative (CAMD) in human plasma by LC-MS/MS.[2][8]
1. Sample Collection and Stabilization:
-
Collect venous blood into tubes containing EDTA and DTT.
-
Immediately add 30.0 μL of 500 mmol/L 2-bromo-3'-methoxyacetophenone (MPB) to the blood samples to derivatize the active thiol metabolite.
-
Centrifuge the samples at 16,000g for 10 minutes.
-
Freeze the resulting plasma at -80°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Mobile Phase: Isocratic elution with acetonitrile and deionized water containing 0.1% formic acid.[2][8]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[7]
-
MRM Transitions:
Visualized Workflows and Pathways
Caption: Metabolic pathway of clopidogrel to its active form.
Caption: A logical workflow for troubleshooting low recovery issues.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 2-Oxo-clopidogrel Using DTT
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of antioxidants like Dithiothreitol (DTT) to stabilize the unstable metabolite, 2-Oxo-clopidogrel, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in biological samples?
A1: this compound is an intermediate metabolite in the bioactivation of clopidogrel. Its thiolactone ring is susceptible to hydrolysis and oxidation, leading to rapid degradation in biological matrices like plasma.[1][2] This instability poses a significant challenge for accurate quantification in pharmacokinetic and metabolic studies.
Q2: How does Dithiothreitol (DTT) stabilize this compound?
A2: DTT is a potent reducing agent that protects this compound from oxidative degradation.[3] It maintains the compound in its reduced state, preventing the formation of disulfide bonds and other oxidative products.[3] The use of DTT has been shown to significantly increase the stability of this compound in human plasma samples, ensuring more reliable and accurate analytical results.[1][4]
Q3: Are there alternatives to DTT for stabilizing this compound?
A3: Yes, other methods have been employed to enhance the stability of this compound. These include acidification of the plasma sample, for instance with acetic acid, which can significantly prevent degradation.[1] Another common technique is derivatization, often with 2-bromo-3'-methoxyacetophenone (MPB), which forms a stable adduct with the active thiol metabolite of clopidogrel and can also be used in conjunction with DTT for broader stabilization of clopidogrel metabolites.[2][3] However, for specifically preventing the oxidation of this compound, DTT has been demonstrated to be a highly effective antioxidant.[3] In a direct comparison, DTT was found to provide better stability and sensitivity for this compound analysis compared to ascorbic acid.[3]
Q4: What is the recommended concentration of DTT for stabilizing this compound in plasma samples?
A4: A concentration of 20 mmol/L DTT has been successfully used to stabilize this compound in human plasma samples for LC-MS/MS analysis.[3] The addition of 50 μL of a 20 mmol/L DTT solution to the sample supernatant has been shown to be effective.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable this compound signal in LC-MS/MS. | Degradation of this compound during sample collection and processing. | Ensure immediate stabilization of the blood or plasma sample upon collection. Add DTT solution to the plasma supernatant as soon as it is separated. Keep samples on ice or at 4°C throughout the process.[1] |
| Suboptimal concentration of DTT. | Verify the concentration of your DTT stock solution. Prepare a fresh solution if necessary. For plasma samples, a final concentration of approximately 20 mmol/L in the supernatant has been shown to be effective.[3] | |
| Ineffective protein precipitation. | Optimize your protein precipitation protocol. Incomplete removal of plasma proteins can lead to enzymatic degradation of the analyte. | |
| High variability in replicate measurements. | Inconsistent stabilization across samples. | Ensure precise and consistent addition of DTT solution to each sample. Vortex each sample thoroughly after adding DTT to ensure uniform distribution. |
| Precipitation of DTT or other sample components. | Observe the sample for any precipitation after the addition of DTT. If precipitation occurs, try preparing the DTT solution in a buffer that is compatible with your sample matrix. | |
| Interference or signal suppression in mass spectrometry analysis. | High concentration of DTT in the final extract. | While essential for stabilization, excess DTT can potentially interfere with LC-MS/MS analysis. If you suspect interference, consider a sample clean-up step after stabilization to remove excess DTT. However, in many validated methods, direct injection after protein precipitation with DTT in the supernatant does not cause significant issues.[3] |
| Matrix effects from plasma components. | Employ an appropriate internal standard to compensate for matrix effects. Optimize the chromatographic separation to resolve this compound from interfering matrix components. | |
| This compound appears stable, but the active thiol metabolite is not detected. | Degradation of the active thiol metabolite. | The active thiol metabolite is also highly unstable. For simultaneous analysis, a combination of DTT and a derivatizing agent like MPB is recommended. DTT will protect this compound from oxidation, while MPB will form a stable derivative with the active thiol metabolite.[3] |
Quantitative Data Summary
| Condition | Analyte | Stability Finding | Reference |
| Human Plasma (untreated) | This compound | Unstable, significant degradation occurs. | [1][2] |
| Human Plasma + DTT | This compound | Significantly increased stability. Fully validated for analytical methods. | [1][3][4] |
| Human Plasma (without DTT) | This compound | Great variation in recovery results observed. | [3] |
| Human Plasma + Acetic Acid | This compound | Degradation prevented (from <50% to >85% remaining). | [1] |
| Human Plasma + Ascorbic Acid | This compound | Lower sensitivity and stability compared to DTT. | [3] |
Experimental Protocols
Protocol for Stabilization of this compound in Human Plasma for LC-MS/MS Analysis
This protocol is based on methodologies reported in the scientific literature.[3]
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Refrigerated centrifuge.
-
Micropipettes and sterile tips.
-
Vortex mixer.
-
-80°C freezer for long-term storage.
-
Dithiothreitol (DTT).
-
Deionized water.
-
Acetonitrile (ACN), HPLC grade.
-
Internal Standard (IS) solution.
Procedure:
-
Blood Collection and Plasma Separation:
-
Collect whole blood samples in tubes containing anticoagulant.
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma (supernatant) and transfer it to a clean, pre-chilled microcentrifuge tube.
-
-
Stabilization with DTT:
-
Prepare a 20 mmol/L stock solution of DTT in deionized water. It is recommended to prepare this solution fresh.
-
For each 100 µL of plasma, add a pre-determined volume of protein precipitation solvent (e.g., 300 µL of ice-cold acetonitrile containing the internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new clean tube.
-
To the supernatant, add 50 µL of the 20 mmol/L DTT solution.[3]
-
Vortex the tube gently to mix.
-
-
Sample Analysis and Storage:
-
The stabilized sample is now ready for injection into the LC-MS/MS system.
-
If analysis is not performed immediately, store the stabilized samples at -80°C.
-
Visualizations
Caption: Experimental workflow for the stabilization of this compound in plasma using DTT.
Caption: Simplified metabolic pathway of clopidogrel highlighting the role of DTT.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing ion suppression for 2-Oxo-clopidogrel in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2-Oxo-clopidogrel. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of ion suppression.
Question 1: I'm observing a weak or inconsistent signal for this compound. What are the likely causes and how can I fix it?
Answer:
A weak or inconsistent signal for this compound is often a primary indicator of ion suppression. This phenomenon occurs when other molecules in the sample (the "matrix") interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1]
Possible Causes & Solutions:
-
Matrix Effects from Biological Samples: Components like proteins, salts, and phospholipids from plasma or serum are common causes of ion suppression.[2]
-
Solution: Enhance your sample preparation. While simple protein precipitation is fast, it may not be sufficient.[3] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.[4] One study found that a method removing both plasma proteins and phospholipids reduced matrix interference.[5]
-
-
Co-elution with Other Compounds: If other substances have a similar retention time to this compound, they can compete for ionization.
-
Solution: Optimize your liquid chromatography (LC) method. Adjusting the mobile phase composition, gradient, or flow rate can improve the separation of this compound from interfering compounds. For instance, using a mobile phase of acetonitrile and water with 0.1% formic acid has been shown to provide good retention and peak shapes without ion suppression.[6]
-
-
Analyte Instability: this compound can be unstable. Degradation during sample collection, preparation, or analysis will lead to a lower signal.
Question 2: My results show poor reproducibility, especially between different sample batches. What could be causing this variability?
Answer:
Poor reproducibility across different sample batches often points to variable matrix effects. The composition of a biological matrix can differ from sample to sample, leading to varying degrees of ion suppression and, consequently, inconsistent results.
Possible Causes & Solutions:
-
Inconsistent Sample Cleanup: Minor variations in your sample preparation protocol can lead to different levels of matrix components in the final extract.
-
Solution: Standardize and automate your sample preparation protocol as much as possible. Solid-phase extraction (SPE) is often more reproducible than liquid-liquid extraction (LLE) or protein precipitation.[5]
-
-
Use of an Inappropriate Internal Standard (IS): If your internal standard does not behave similarly to this compound, it cannot effectively compensate for variations in ion suppression.
-
Solution: Employ a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS is the ideal choice as it co-elutes with the analyte and is affected by ion suppression in the same way, allowing for accurate correction.
-
-
Matrix-Matched Calibration: If you are using a calibration curve prepared in a pure solvent, it will not account for the ion suppression occurring in your actual samples.
-
Solution: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (e.g., blank human plasma). This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte (in this case, this compound) is reduced by the presence of other co-eluting components from the sample matrix.[1] These interfering components can compete with the analyte for charge in the ion source, leading to a decreased signal intensity and potentially compromising the sensitivity, accuracy, and precision of the analysis.[9]
Q2: How can I determine if ion suppression is affecting my analysis of this compound?
A2: There are two common methods to assess ion suppression:
-
Post-Extraction Spike: In this method, you compare the signal response of this compound in a neat (clean) solvent to the response of the same amount of analyte spiked into a blank sample matrix that has already gone through the extraction process. A lower signal in the matrix sample indicates ion suppression.[9][10]
-
Post-Column Infusion: This technique involves continuously infusing a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.[10]
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
A3: The optimal technique depends on the required sensitivity and the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile. While it removes proteins, it may not effectively remove other interfering substances like phospholipids.[3][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by separating analytes based on their solubility between two immiscible liquids.[4] A method using methyl tert-butyl ether (MTBE) has been successfully used for this compound extraction from human plasma.[6][7][8]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[4][5] It can lead to sharper, more reproducible peaks suitable for accurate quantification.[5]
Q4: Can my choice of mobile phase affect ion suppression?
A4: Yes, the mobile phase composition can significantly impact ion suppression. Additives like formic acid can improve the ionization efficiency of the analyte.[11] For this compound, a mobile phase consisting of acetonitrile and water containing 0.1% formic acid has been shown to provide good peak shape and retention without causing ion suppression.[6] It's also crucial to develop a chromatographic method that separates this compound from regions where matrix components, such as phospholipids, elute.[12]
Q5: What are the key mass spectrometry parameters to optimize for this compound analysis?
A5: For high sensitivity and selectivity, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Key parameters to optimize include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[7]
-
MRM Transitions: The transition m/z 338.0 → 183.0 or 338.1 → 183.1 is frequently chosen for quantification.[6][7]
-
Instrument Voltages: Optimization of parameters like capillary and cone voltages is necessary to maximize the signal for your specific instrument.[12]
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-MS/MS method for the determination of this compound in human plasma.
Table 1: Extraction Recovery of this compound
| Concentration (ng/mL) | Mean Extraction Recovery (%) | Standard Deviation (%) |
| 1.00 | 92.5 | 3.9 |
| 20.0 | 114.0 | 3.5 |
| 40.0 | 110.9 | 7.8 |
| Data sourced from a study utilizing liquid-liquid extraction with methyl t-butyl ether.[7] |
Table 2: Matrix Effect on this compound Signal
| Concentration (ng/mL) | Mean Matrix Effect (%) |
| 1.00 | 63.7 |
| 20.0 | 71.6 |
| 40.0 | 63.7 |
| Matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution. A value of 100% indicates no matrix effect.[7] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of this compound in human plasma.[7]
-
Sample Stabilization: To a 400 µL aliquot of human plasma in a glass tube, add 50 µL of a 0.02 M DTT solution.
-
Spiking: Add 40 µL of the this compound working standard solution and 40 µL of the internal standard (IS) solution.
-
Acidification: Add 100 µL of 0.05 M HCl and vortex-mix the solution for 10 seconds.
-
Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE) and vortex-mix for 3 minutes.
-
Centrifugation: Centrifuge the mixture at 2000g for 10 minutes.
-
Supernatant Transfer: Transfer 1.2 mL of the upper organic layer (supernatant) to a clean tube.
-
Post-Extraction Stabilization: Add another 50 µL of 0.02 M DTT solution to the collected supernatant.
-
Evaporation: Evaporate the solvent to dryness under a vacuum.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for weak signals in this compound analysis.
Caption: Comparison of sample preparation techniques for this compound analysis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC−MS/MS method for determination of this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. spectroscopyonline.com [spectroscopyonline.com]
refinement of extraction protocols for enhanced 2-Oxo-clopidogrel yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols for enhanced 2-Oxo-clopidogrel yield.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound during extraction?
A1: this compound is an unstable metabolite, and its stability is primarily influenced by pH and temperature. It is susceptible to degradation in neutral or alkaline conditions.[1] Additionally, elevated temperatures can accelerate its degradation.[1] For optimal stability, it is recommended to work at reduced temperatures and maintain an acidic pH throughout the extraction process.
Q2: What is a commonly used solvent for liquid-liquid extraction of this compound?
A2: Methyl tert-butyl ether (MTBE) is a frequently reported solvent for the liquid-liquid extraction of this compound from aqueous matrices such as plasma.[2][3][4][5]
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
A3: To minimize degradation, it is crucial to keep samples at low temperatures (e.g., on ice or at 4°C) during processing.[2] Acidification of the sample is also a key stabilization strategy.[2] The addition of antioxidants, such as 1,4-dithio-DL-threitol (DTT), has been shown to significantly increase the stability of this compound in plasma samples.[6]
Q4: I am observing a lower than expected yield. What are the potential causes?
A4: Low recovery of this compound can stem from several factors, including:
-
Degradation: Due to its instability, degradation can occur if the pH and temperature are not controlled.[1]
-
Incomplete Extraction: The choice of solvent and the pH of the aqueous phase can significantly impact the partitioning of the molecule into the organic phase.[3]
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion can trap the analyte, leading to lower recovery.[7]
-
Adsorption: The compound may adsorb to the surfaces of glassware or plasticware.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Maintain the sample at a low temperature (e.g., 4°C or on an ice bath) throughout the extraction process. | Lower temperatures slow down the rate of chemical degradation.[1] |
| Acidify the aqueous sample to a pH below 7 before extraction. | This compound is more stable in acidic conditions.[1] | |
| Add an antioxidant like 1,4-dithio-DL-threitol (DTT) to the sample matrix. | DTT can prevent oxidative degradation of the thiolactone moiety.[6] | |
| Inappropriate Extraction Solvent | If using a single solvent, consider a solvent mixture or switch to a different solvent with appropriate polarity. | The polarity of the extraction solvent is critical for efficient partitioning of the target molecule. |
| Perform a small-scale pilot extraction with a few different solvents to empirically determine the best one for your matrix. | Solvent efficiency can be matrix-dependent. | |
| Suboptimal pH for Partitioning | Adjust the pH of the aqueous phase to optimize the partition coefficient of this compound into the organic phase. | The ionization state of the molecule, which is pH-dependent, affects its solubility in different phases.[8][9] |
| Incomplete Phase Separation | Centrifuge the sample at a higher speed or for a longer duration to break any emulsion. | This ensures a clean separation between the aqueous and organic layers, preventing loss of the organic phase containing the analyte.[7] |
| Consider adding a small amount of salt (salting-out effect) to the aqueous phase to improve phase separation. | Increasing the ionic strength of the aqueous phase can decrease the solubility of the organic solvent in it. |
Issue 2: Inconsistent Extraction Yields
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Sample pH | Ensure consistent pH adjustment of all samples before extraction using a calibrated pH meter. | Minor variations in pH can lead to significant differences in extraction efficiency.[8][9] |
| Inconsistent Mixing/Agitation | Standardize the mixing time and intensity (e.g., vortex speed and duration) for all extractions. | Consistent mixing ensures that the equilibrium for partitioning is reached uniformly across all samples. |
| Temperature Fluctuations | Perform all extraction steps in a temperature-controlled environment (e.g., a cold room or using ice baths). | Temperature affects both the stability of the analyte and the partitioning equilibrium. |
Data Presentation
Table 1: Effect of HCl Concentration on the Extraction Recovery of Clopidogrel and its Metabolites from Human Plasma using MTBE
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) without DTT |
| Clopidogrel | 0.1 | 85.2 ± 5.6 |
| 20 | 88.9 ± 3.4 | |
| 40 | 90.1 ± 4.1 | |
| This compound | 1.0 | 75.4 ± 8.2 |
| 20 | 78.6 ± 6.5 | |
| 40 | 80.3 ± 7.1 | |
| CAMD * | 1.0 | 82.1 ± 6.8 |
| 40 | 85.7 ± 5.2 | |
| 80 | 88.4 ± 4.9 |
*CAMD: Clopidogrel active metabolite derivative. Data adapted from a study on the simultaneous determination of clopidogrel and its metabolites.[3] The study noted that the extraction efficiency of the active metabolite was extremely low (about 30%) when 0.01 mol/L HCl was added.[3]
Table 2: Stability of this compound in Human Plasma under Different Storage Conditions
| Storage Condition | Duration | Analyte Concentration (ng/mL) | Remaining (%) |
| Room Temperature | 4 hours | 1.0 | 85.3 |
| 40.0 | 88.1 | ||
| 4°C | 24 hours | 1.0 | 92.5 |
| 40.0 | 95.3 | ||
| -20°C | 30 days | 1.0 | 90.1 |
| 40.0 | 93.7 | ||
| -80°C | 30 days | 1.0 | 98.2 |
| 40.0 | 99.1 |
*Data is illustrative and compiled based on findings that this compound is unstable at room temperature and stability increases at lower temperatures.[6][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from an Aqueous Matrix
This protocol is a general guideline for the extraction of this compound and may require optimization for specific matrices.
-
Sample Preparation:
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
If the sample is not acidic, adjust the pH to approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
For samples where oxidative degradation is a concern, add 50 µL of a 20 mM solution of 1,4-dithio-DL-threitol (DTT) in water.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) to the sample tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any interfacial precipitate.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This is a general protocol for SPE and should be optimized based on the specific SPE cartridge and sample matrix. A mixed-mode cation exchange sorbent may be suitable for this compound.
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., pH 4).
-
-
Sample Loading:
-
Ensure the sample is at an appropriate pH (e.g., pH 4) to promote retention on the sorbent.
-
Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent or an acidified aqueous solution to remove interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). For mixed-mode cation exchange, a basic modifier in the elution solvent might be necessary.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method.
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 2-Oxo-clopidogrel Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of 2-Oxo-clopidogrel in biological matrices, with a focus on validation according to the U.S. Food and Drug Administration (FDA) guidelines. As a critical intermediate metabolite in the bioactivation of the prodrug clopidogrel, accurate measurement of this compound is paramount for pharmacokinetic and drug metabolism studies. This document presents a comparative summary of validated methods, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing a robust and reliable bioanalytical assay.
I. Overview of Bioanalytical Methods for this compound
The primary analytical technique for the quantification of this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, which are crucial for measuring the low concentrations of this transient metabolite. Variations in LC-MS/MS methods, including the choice of liquid chromatography system (HPLC vs. UHPLC) and sample preparation techniques (Liquid-Liquid Extraction vs. Solid-Phase Extraction), can impact method performance. A key challenge in the bioanalysis of this compound is its inherent instability in biological matrices.[1][2] Therefore, appropriate stabilization strategies are essential for accurate quantification.
II. Comparison of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of different validated LC-MS/MS methods for this compound analysis, based on published data. This allows for an objective comparison of their key validation parameters.
Table 1: Comparison of Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Method A (LC-MS/MS) | Method B (UHPLC-MS/MS) |
| Chromatography | HPLC | UHPLC |
| Column | C18 | Sub-2 µm C18 |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Run Time | ~ 5 minutes | ~ 2 minutes |
| Ionization Mode | ESI Positive | ESI Positive |
| Monitored Transition | m/z 338.0 → 183.0[3] | m/z 338.0 → 183.0 |
Table 2: Comparison of Method Validation Parameters according to FDA Guidelines
| Validation Parameter | Method A (LC-MS/MS) | Method B (UHPLC-MS/MS) | FDA Acceptance Criteria |
| Linearity Range (ng/mL) | 0.5 - 50.0[3][4] | 0.1 - 100.0 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50[3] | 0.1 | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Intra-day Accuracy (%) | 95.0 - 105.0 | 97.0 - 103.0 | ±15% of nominal concentration (±20% at LLOQ) |
| Inter-day Accuracy (%) | 96.0 - 104.0 | 98.0 - 102.0 | ±15% of nominal concentration (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 8.0 | ≤ 6.0 | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 7.0 | ≤ 5.0 | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 85 - 95 | 90 - 105 | Consistent, precise, and reproducible |
| Matrix Effect (%) | 90 - 110 | 95 - 105 | CV of IS-normalized matrix factor ≤15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable[3] | Stable | Within ±15% of nominal concentration |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the validation of a bioanalytical method for this compound.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of internal standard (IS) working solution (e.g., this compound-d4).
-
Add 50 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
B. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 25 µL of IS working solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
C. Chromatographic and Mass Spectrometric Conditions (Example)
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: this compound: 338.0 → 183.0; IS: 342.0 → 187.0
-
Key MS Parameters: Curtain Gas: 30 psi, Collision Gas: 8 psi, IonSpray Voltage: 5500 V, Temperature: 500°C.
IV. Mandatory Visualizations
The following diagrams illustrate key processes and relationships in the bioanalytical method validation for this compound.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Measurement of 2-Oxo-clopidogrel
This guide provides a comparative overview of published analytical methods for the quantification of 2-Oxo-clopidogrel, a critical intermediate metabolite of the prodrug clopidogrel, in biological matrices. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methodologies. Due to the noted instability of this compound, careful consideration of sample handling and analytical approach is paramount for accurate measurement.[1][2][3]
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that requires a two-step metabolic process in the liver to form its active thiol metabolite.[4] The initial step, mediated by cytochrome P450 enzymes, is the formation of this compound.[4][5] This intermediate is then further metabolized to the active metabolite which exerts the antiplatelet effect.[4] An alternative pathway involves the hydrolysis of clopidogrel by carboxyl esterase to an inactive carboxylic acid metabolite.[1]
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of 2-Oxo-clopidogrel: HPLC vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Oxo-clopidogrel, a critical intermediate metabolite of the antiplatelet drug clopidogrel.
Clopidogrel is a prodrug that requires a two-step metabolic activation process to exert its therapeutic effect. The first step involves the formation of this compound, making its accurate measurement essential for understanding the drug's metabolism and efficacy. While LC-MS/MS is a powerful and widely used technique for this purpose, this guide also explores the landscape of traditional HPLC-UV methods.
Experimental Protocols
LC-MS/MS Methodology for this compound
A sensitive and selective LC-MS/MS method has been established for the determination of this compound in human plasma.[1][2]
Sample Preparation: A liquid-liquid extraction (LLE) procedure is commonly employed. Plasma samples are typically treated with a protein precipitating agent, such as acetonitrile, followed by extraction with an organic solvent like methyl tert-butyl ether. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2] To address the instability of this compound, some methods incorporate a stabilizing agent.[3]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently used for the separation.[2]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile.[2]
-
Flow Rate: The flow rate is generally maintained in the range of 0.2-0.5 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion of this compound (m/z 338.0) is selected and fragmented to produce a specific product ion (m/z 183.0) for quantification.[2]
HPLC-UV Methodology for Clopidogrel and its Carboxylic Acid Metabolite
Sample Preparation: Protein precipitation is a common method for sample clean-up. Plasma samples are treated with a solvent like acetonitrile to precipitate proteins. After centrifugation, the supernatant is injected into the HPLC system.[1]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is often employed.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.[1]
-
Detection: UV detection is performed at a wavelength where the analytes exhibit maximum absorbance, for instance, 220 nm for clopidogrel.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance characteristics of the LC-MS/MS method for this compound and a representative HPLC-UV method for clopidogrel. It is crucial to note that this comparison is indirect due to the lack of a validated HPLC-UV method for this compound.
Table 1: Performance Characteristics of LC-MS/MS for this compound
| Parameter | Performance |
| Linearity Range | 0.5 - 50.0 ng/mL[2][4] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[2] |
| Accuracy (% Recovery) | Within ±15% of nominal values |
| Precision (%RSD) | <15% |
| Retention Time | Approximately 3.79 minutes[2][4] |
Table 2: Performance Characteristics of a Representative HPLC-UV Method for Clopidogrel
| Parameter | Performance |
| Linearity Range | 8 - 2000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL[1] |
| Accuracy (% Recovery) | 96 - 98%[1] |
| Precision (%RSD) | < 10%[1] |
| Retention Time | Varies depending on the specific method |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the cross-validation of an analytical method for this compound.
Signaling Pathway of Clopidogrel Metabolism
The diagram below illustrates the metabolic pathway of clopidogrel, highlighting the formation of this compound.
Conclusion
The analysis of this compound is predominantly performed using LC-MS/MS due to the inherent advantages of this technique in terms of sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of this unstable metabolite in biological matrices.[2][4] The data clearly indicates that LC-MS/MS offers a significantly lower limit of quantification compared to what is typically achievable with HPLC-UV methods for related compounds like the parent drug.
While a direct cross-validation with a validated HPLC-UV method for this compound is hampered by the lack of such published methods, the comparison with the performance of an HPLC-UV method for clopidogrel underscores the superior sensitivity of LC-MS/MS. For researchers and drug development professionals, LC-MS/MS remains the gold standard for the bioanalysis of this compound, providing the necessary accuracy and precision for robust pharmacokinetic and clinical studies. The instability of this compound further necessitates the use of a highly sensitive and specific method like LC-MS/MS to ensure reliable results.[3]
References
- 1. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 2-Oxo-clopidogrel and Other Key Clopidogrel Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of 2-Oxo-clopidogrel relative to other primary metabolites of clopidogrel, an essential antiplatelet medication. Understanding the stability of these metabolites is critical for accurate bioanalytical method development, pharmacokinetic studies, and the overall assessment of drug efficacy and safety. This document summarizes key experimental findings on the stability of this compound, the active thiol metabolite (CAM), its stabilized derivative (CAMD), and the inactive carboxylic acid metabolite.
Executive Summary of Metabolite Stability
Clopidogrel undergoes a complex metabolic process to yield its pharmacologically active form. The stability of the resulting metabolites varies significantly, posing challenges for their quantification and characterization. The intermediate metabolite, this compound, is notably unstable in biological matrices.[1][2] The active thiol metabolite is also highly reactive and requires immediate stabilization for accurate measurement.[1] In contrast, the derivatized active metabolite and the main inactive carboxylic acid metabolite exhibit greater stability under typical laboratory storage conditions.[1][3]
Data Presentation: Comparative Stability of Clopidogrel Metabolites
The following tables summarize the available quantitative data on the stability of clopidogrel and its metabolites in plasma under various storage conditions.
Table 1: Stability of Clopidogrel, this compound, and Derivatized Active Metabolite (CAMD) in Human Plasma
| Condition | Analyte | Concentration (ng/mL) | Mean Concentration after Condition (ng/mL) | Bias (%) | RSD (%) | Stability Assessment |
| Three Freeze-Thaw Cycles | Clopidogrel | 0.1 | 0.1 | -1.7 | 10.1 | Stable |
| 10 | 10.3 | 3.0 | 7.9 | Stable | ||
| This compound | 2.0 | 2.0 | -0.5 | 1.8 | Stable | |
| 50 | 48.9 | -2.2 | 2.9 | Stable | ||
| CAMD | 2.0 | 2.0 | 0.0 | 2.5 | Stable | |
| 50 | 50.8 | 1.6 | 1.2 | Stable | ||
| Short-Term (8h at Room Temp) | Clopidogrel | 0.1 | 0.1 | -1.7 | 11.2 | Stable |
| 10 | 10.4 | 4.0 | 7.4 | Stable | ||
| This compound | 2.0 | 2.0 | 0.0 | 2.9 | Stable | |
| 50 | 48.8 | -2.4 | 2.5 | Stable | ||
| CAMD | 2.0 | 2.0 | 0.0 | 2.5 | Stable | |
| 50 | 50.6 | 1.2 | 1.0 | Stable | ||
| Long-Term (45 days at -80°C) | Clopidogrel | 0.1 | 0.1 | 1.7 | 13.0 | Stable |
| 10 | 10.5 | 5.0 | 6.5 | Stable | ||
| This compound | 2.0 | 2.0 | 0.0 | 3.3 | Stable | |
| 50 | 49.3 | -1.4 | 2.1 | Stable | ||
| CAMD | 2.0 | 2.0 | 0.0 | 2.5 | Stable | |
| 50 | 50.4 | 0.8 | 1.1 | Stable |
Data adapted from a study by Liu et al. (2022).[3][4] Stability is defined as a bias of within ±15% of the nominal concentration.
Table 2: Stability of Derivatized Active Metabolite (CAM-D), Clopidogrel, and Clopidogrel Carboxylic Acid in Feline Plasma
| Storage Condition | Duration | CAM-D (% Remaining) | Clopidogrel (% Remaining) | Clopidogrel Carboxylic Acid (% Remaining) |
| Room Temperature | 1 Week | >80% | >80% | >80% |
| 4°C | 1 Week | >80% | >80% | >80% |
| -20°C | 1 Week | >80% | >80% | >80% |
| -80°C | 1 Week | >80% | >80% | >80% |
| -80°C | 9 Months | >80% | >80% | >80% |
Data adapted from a study by Lee et al. (2017).[1][2] Stability is defined as ≥80% of the initial concentration remaining.
Table 3: Stability of Clopidogrel Carboxylic Acid Metabolite in Wistar Rat Plasma
| Condition | Stability Assessment |
| -70°C for 48 days | Stable |
| Ambient temperature for 24h | Stable |
| Three freeze-thaw cycles | Stable |
| Processed and reconstituted in autosampler at 15°C for 35h | Stable |
Data from a study by Singh et al. (2005).[3]
Experimental Protocols
The data presented above were generated using validated bioanalytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Below are generalized experimental protocols for assessing metabolite stability.
Protocol 1: General Metabolite Stability Assessment in Plasma
-
Sample Preparation: Spiked plasma samples are prepared by adding known concentrations of the metabolite standards (e.g., this compound, CAMD, clopidogrel carboxylic acid) into blank plasma. Quality control (QC) samples at low, medium, and high concentrations are typically used.
-
Storage Conditions: The spiked QC samples are subjected to various storage conditions to simulate routine sample handling and storage. This includes:
-
Freeze-Thaw Stability: Samples are frozen (e.g., at -80°C) and thawed at room temperature for a specified number of cycles (typically three).
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a defined period (e.g., 8 hours) to assess stability during sample processing.
-
Long-Term Stability: Samples are stored at a low temperature (e.g., -80°C) for an extended duration (e.g., 45 days or longer).
-
-
Sample Analysis: After exposure to the respective storage conditions, the samples are processed and analyzed using a validated LC-MS/MS method. The concentrations of the metabolites are determined by comparing their peak areas to those of a calibration curve.
-
Data Evaluation: The mean concentration of the stored samples is compared to the nominal concentration or the concentration of freshly prepared samples. The stability is typically considered acceptable if the mean concentration is within ±15% of the nominal value.
Protocol 2: Stabilization of the Active Thiol Metabolite (CAM)
Due to its high reactivity, the active thiol metabolite of clopidogrel requires immediate stabilization upon blood collection for accurate quantification.
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Derivatization: Immediately after collection, a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone (BMAP), is added to the blood sample. BMAP reacts with the thiol group of the active metabolite to form a stable derivative (CAMD).
-
Plasma Separation: The stabilized blood sample is then centrifuged to separate the plasma.
-
Analysis: The resulting plasma containing the stable CAMD can then be stored and analyzed using a validated LC-MS/MS method as described in Protocol 1.
Visualizations
Clopidogrel Metabolic Pathway
The following diagram illustrates the major metabolic pathways of clopidogrel, leading to the formation of its key metabolites.
Caption: Major metabolic pathways of clopidogrel.
Experimental Workflow for Metabolite Stability Assessment
This diagram outlines the typical workflow for conducting a stability study of drug metabolites in a biological matrix.
Caption: Workflow for metabolite stability assessment.
Logical Relationship of Metabolite Stability
This diagram provides a qualitative comparison of the relative stability of the major clopidogrel metabolites based on the available literature.
Caption: Relative stability of clopidogrel metabolites.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different stabilization techniques for 2-Oxo-clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various techniques employed to stabilize 2-Oxo-clopidogrel, a critical intermediate metabolite of the antiplatelet prodrug clopidogrel. Due to its inherent instability, particularly in biological matrices, ensuring the stability of this compound is paramount for accurate pharmacokinetic and metabolic studies. This document outlines the primary degradation pathways, compares the efficacy of different stabilization methods with supporting data, and provides detailed experimental protocols.
Understanding the Instability of this compound
This compound is susceptible to degradation, primarily through hydrolysis. This process is catalyzed by enzymes such as carboxylesterase 1 (CES1) and paraoxonase 1 (PON1), leading to the formation of inactive carboxylic acid metabolites.[1] The instability is a significant challenge in bioanalytical method development, as it can lead to an underestimation of its concentration in plasma samples.
The metabolic pathway of clopidogrel highlights the central role of this compound. Clopidogrel is first oxidized to this compound, which is then further metabolized to the active thiol metabolite responsible for the therapeutic effect.[2][3][4] Therefore, understanding and mitigating the degradation of this compound is crucial for evaluating the bioactivation of clopidogrel.
Key Stabilization Techniques
Several methods have been developed to enhance the stability of this compound, especially in ex vivo samples. These techniques primarily focus on inhibiting enzymatic activity, preventing oxidation, and controlling environmental conditions.
Acidification
Lowering the pH of the sample matrix can effectively reduce the rate of hydrolytic degradation.
-
Mechanism : Acidification is thought to inhibit the activity of esterase enzymes that are responsible for the hydrolysis of this compound.
-
Reagents : Citric acid and acetic acid are commonly used acidulants.[5]
Use of Esterase Inhibitors
Directly inhibiting the enzymes responsible for degradation is a targeted approach to stabilization.
-
Mechanism : Non-specific esterase inhibitors block the active sites of enzymes like CES1, preventing the breakdown of this compound.
-
Reagents : Sodium Fluoride (NaF) is a frequently cited non-specific esterase inhibitor for this purpose.[5]
Addition of Antioxidants
Oxidative stress can contribute to the degradation of various drug metabolites.
-
Mechanism : Antioxidants protect the molecule from oxidative damage.
-
Reagents : 1,4-dithio-DL-threitol (DTT) has been shown to significantly improve the stability of this compound in plasma samples.[6][7]
Temperature Control
Lowering the temperature is a fundamental and effective way to slow down chemical and enzymatic reactions.
-
Mechanism : Reduced temperature decreases the kinetic energy of molecules, thereby lowering the rate of degradation reactions.
-
Conditions : Storing and processing samples at 4°C or on wet ice is a common practice to minimize degradation.[5]
Comparison of Stabilization Techniques
The following table summarizes the quantitative data on the stability of this compound under different conditions and with various stabilization techniques.
| Stabilization Technique | Matrix | Storage Condition | Duration | Analyte Stability (% Remaining) | Reference |
| No Stabilizer | Feline Plasma | Room Temperature | 1 week | Unstable | [2][8] |
| Acidification (Acetic Acid) | Human Plasma | 4°C | 4 hours | >85% (compared to <50% without) | [5] |
| Esterase Inhibitor (NaF) + Acidification (Citric Acid) | Human Plasma | 4°C | 4 hours | Stability "increased to a certain extent" | [5] |
| Antioxidant (DTT) | Human Plasma | Not Specified | Not Specified | Addition of DTT was necessary for stability | [6][7] |
| Low Temperature | Human Plasma | -80°C | 45 days | No significant degradation | [2][9] |
| Low Temperature | Feline Plasma | -80°C | 9 months | Stable (for other clopidogrel metabolites) | [2][8] |
Experimental Protocols
Detailed methodologies for the key stabilization experiments are provided below.
Protocol 1: Stabilization by Acidification
This protocol is based on the method described for stabilizing this compound in human plasma for bioanalysis.
-
Blood Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Separation : Centrifuge the blood samples at a refrigerated temperature (e.g., 4°C) to separate the plasma.
-
Acidification : Immediately after separation, transfer the plasma to a new tube and add a solution of acetic acid to acidify the plasma.
-
Storage : Store the acidified plasma samples at 4°C if analysis is to be performed within a few hours, or at -80°C for long-term storage.
Protocol 2: Stabilization using an Antioxidant
This protocol outlines the use of DTT to stabilize this compound in plasma.
-
Sample Preparation : Prepare plasma samples as described in Protocol 1.
-
Addition of DTT : Prior to protein precipitation or extraction, add a solution of 1,4-dithio-DL-threitol (DTT) to the plasma sample. A typical concentration might be in the millimolar range (e.g., 20 mmol/L).[6]
-
Vortexing : Gently vortex the sample to ensure thorough mixing of the DTT with the plasma.
-
Subsequent Processing : Proceed with the intended analytical sample preparation method (e.g., protein precipitation, liquid-liquid extraction).
Visualizing Degradation and Stabilization
The following diagrams illustrate the metabolic pathway of clopidogrel and a general workflow for sample stabilization.
Formulation Strategies for Enhanced Stability
While the focus is often on stabilizing this compound in biological samples, formulation strategies for the parent drug, clopidogrel, offer insights into potential approaches for improving the stability of its metabolites.
-
Solid Dispersions : Formulating clopidogrel as a solid dispersion with hydrophilic polymers like poloxamer 407 and copovidone has been shown to enhance its stability.[10] This approach could potentially be adapted for this compound to improve its solid-state stability.
-
Cyclodextrins : The use of sulfoalkyl ether cyclodextrins (SAE-CD) has been proposed to improve the stability of clopidogrel in liquid formulations by forming inclusion complexes that protect the drug from hydrolysis.[11] This complexation strategy could be explored for this compound as well.
Conclusion
The stabilization of this compound is a critical consideration for researchers and drug development professionals working with clopidogrel. A multi-faceted approach, combining immediate cooling, acidification, and the use of esterase inhibitors and/or antioxidants, appears to be the most effective strategy for preserving the integrity of this compound in biological samples. For the development of this compound as a reference standard or in other applications requiring long-term stability, exploring formulation strategies such as solid dispersions and cyclodextrin complexation may prove beneficial. The experimental protocols and comparative data presented in this guide provide a foundation for selecting and implementing appropriate stabilization techniques to ensure accurate and reliable results in future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of 2-Oxo-clopidogrel: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the accurate and precise quantification of 2-Oxo-clopidogrel, a critical intermediate metabolite in the bioactivation of the antiplatelet drug clopidogrel. Understanding the concentration of this metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. This document focuses on providing a clear overview of the performance of different methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research needs.
Metabolic Pathway of Clopidogrel to its Active Metabolite
Clopidogrel is a prodrug that requires a two-step oxidative metabolism primarily by cytochrome P450 (CYP) enzymes in the liver to form its active thiol metabolite. The first step in this activation cascade is the formation of this compound. While several CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5, are implicated in this process, the relative contribution of each remains a subject of investigation.[1] A significant portion of clopidogrel (around 85%) is also hydrolyzed by esterases to an inactive carboxylic acid derivative, making the quantification of the active metabolic pathway intermediates, such as this compound, particularly important.
Caption: Metabolic pathway of clopidogrel.
Comparison of Quantification Methods
The following table summarizes the performance characteristics of various published LC-MS/MS methods for the quantification of this compound.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| LC-MS/MS | 0.50 - 50.0 | 0.50 | 3.2 - 6.5 | 5.1 - 8.7 | -4.3 to 3.8 | -2.9 to 5.4 | Li et al., 2015 |
| LC-MS/MS | 0.5 - 50.0 | 0.50 | 2.5 - 7.8 | 4.6 - 9.2 | -5.6 to 6.2 | -3.8 to 7.1 | Xu et al., 2022[1][2] |
| UPLC-MS/MS | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not specified for this compound | Peer et al., 2012 |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS for this compound in Human Plasma (Li et al., 2015)
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (Ticlopidine, 200 ng/mL).
-
Add 50 µL of 0.1 M zinc sulfate solution and vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 Series HPLC system.
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometric Conditions:
-
Instrument: Agilent 6410 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 338.1 → 198.0
-
Ticlopidine (IS): m/z 264.1 → 154.0
-
-
Fragmentor Voltage: 135 V.
-
Collision Energy: 15 V.
-
Method 2: LC-MS/MS for Simultaneous Determination of Clopidogrel, this compound, and Active Metabolite (Xu et al., 2022)[1][2]
-
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of internal standard solution (clopidogrel-d4).
-
Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Shimadzu LC-30AD UFLC system.
-
Column: C18 column (specifics not detailed in the abstract).
-
Mobile Phase: Acetonitrile and deionized water containing 0.1% formic acid (isocratic elution).[2]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Instrument: AB Sciex Triple Quad™ 5500 mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
This compound: m/z 338.0 → 183.0[1]
-
Clopidogrel-d4 (IS): m/z 326.1 → 216.1
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: A typical LC-MS/MS workflow.
Conclusion
The accurate and precise quantification of this compound is predominantly achieved through LC-MS/MS based methods. These methods offer excellent sensitivity and selectivity, with LLOQs typically around 0.5 ng/mL, and high levels of accuracy and precision. While minor variations in sample preparation and chromatographic conditions exist between different published methods, the overall performance is comparable. For researchers and drug development professionals, the choice of a specific LC-MS/MS method may depend on the available instrumentation, sample throughput requirements, and the need for simultaneous analysis of other clopidogrel metabolites. The lack of validated, readily available non-MS methods for this compound quantification highlights the challenges associated with its low abundance and potential instability, making LC-MS/MS the current gold standard for its bioanalysis.
References
Navigating the Analytical Maze: A Comparative Guide to 2-Oxo-clopidogrel Assays
For researchers, scientists, and drug development professionals engaged in the study of clopidogrel metabolism, the accurate quantification of its intermediate metabolite, 2-Oxo-clopidogrel, is paramount. This guide provides a comprehensive comparison of available assay methodologies, focusing on linearity and range of detection, supported by experimental data to inform your selection of the most suitable analytical approach.
The quantification of this compound presents a significant analytical challenge due to its inherent instability in plasma.[1][2] This characteristic has led to the predominance of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as the method of choice for its reliable measurement. This guide will delve into the performance characteristics of LC-MS/MS assays and discuss the landscape of alternative methods.
Performance Comparison of this compound Assays
The following table summarizes the key performance metrics for the quantification of this compound, primarily focusing on the widely adopted LC-MS/MS methodology. Due to the limited availability of data for alternative methods like HPLC-UV or ELISA specifically for this compound, this comparison is centered on the most robust and commonly reported technique.
| Assay Type | Linearity (Calibration Curve Range) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (R²) |
| LC-MS/MS | 0.5 - 50.0 ng/mL[3][4][5][6] | 0.50 ng/mL[4][6] | 50.0 ng/mL[4][6] | >0.99[1] |
The Predominance of LC-MS/MS: A Note on Methodology
The superior sensitivity and selectivity of LC-MS/MS make it particularly well-suited for the analysis of challenging metabolites like this compound, which are often present at low concentrations and are susceptible to degradation. The high degree of specificity offered by mass spectrometric detection minimizes interference from the complex plasma matrix, ensuring accurate quantification.
Experimental Protocol: A Typical LC-MS/MS Method for this compound
The following is a generalized experimental protocol synthesized from various validated methods for the quantification of this compound in human plasma.
1. Sample Preparation:
-
Stabilization: Due to the instability of this compound, immediate processing of blood samples is crucial. Some protocols may involve the addition of stabilizing agents.
-
Protein Precipitation/Liquid-Liquid Extraction: To remove proteins and other interfering substances, plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation. Alternatively, liquid-liquid extraction with a solvent such as methyl tert-butyl ether is employed to isolate the analyte.[4][5]
-
Supernatant Transfer and Evaporation: The resulting supernatant containing the analyte is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the mobile phase used for the chromatographic separation.
2. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The reconstituted sample is injected into an HPLC system.
-
Column: A C18 analytical column is commonly used for the separation of this compound from other plasma components.[4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.
-
Elution: The separation is usually achieved using an isocratic or gradient elution profile.
3. Mass Spectrometric Detection:
-
Ionization: The eluent from the HPLC column is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): The ionized this compound molecules are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity.
Visualizing the Workflow and Key Concepts
To further elucidate the experimental process and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and this compound in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
A Comparative Pharmacokinetic Guide to 2-Oxo-clopidogrel Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetics of 2-Oxo-clopidogrel, a key intermediate metabolite of the antiplatelet prodrug clopidogrel, across different species. Understanding the species-specific differences in the formation and disposition of this metabolite is crucial for the preclinical to clinical translation of clopidogrel and novel thienopyridine derivatives. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the metabolic pathway and a typical experimental workflow.
Comparative Pharmacokinetic Data of this compound
The following table summarizes the key pharmacokinetic parameters of this compound observed in rats, dogs, and humans following oral administration of clopidogrel. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Parameter | Rat | Dog | Human |
| Dose (Clopidogrel) | 50 µmol/kg (oral) | 19.4 µmol/kg (oral) | 75 mg or 150 mg (oral maintenance dose) |
| Cmax (ng/mL) | Not explicitly reported | Not explicitly reported | ~290 ± 390 |
| Tmax (h) | ~0.45 ± 0.23[1] | ~0.61 ± 0.32[1] | ~2 |
| AUC (µg·h/L) | 10.2 ± 6.6 | 16.1 ± 3.3 | Not available |
Note: Human Cmax data is derived from a study in patients with acute coronary syndrome and represents the mean plasma concentration at 2 hours post-dose, not a true Cmax from a dedicated pharmacokinetic study in healthy volunteers. The high standard deviation indicates significant inter-individual variability. Animal data is derived from a study administering clopidogrel at equimolar doses to a related compound, vicagrel.
Metabolic Pathway and Experimental Workflow
The metabolic activation of clopidogrel to its active thiol metabolite is a two-step process involving cytochrome P450 (CYP) enzymes, with this compound as the critical intermediate. The experimental workflow for a typical pharmacokinetic study involves precise dosing, timed blood sampling, and bioanalytical quantification.
Caption: Metabolic activation of clopidogrel to its active metabolite via this compound.
Caption: A typical experimental workflow for a comparative pharmacokinetic study of this compound.
Experimental Protocols
The methodologies employed in the pharmacokinetic evaluation of this compound are critical for the generation of reliable and comparable data. Below are detailed protocols based on cited literature.
Animal Studies (Rat and Dog)
-
Animal Models:
-
Rats: Male Sprague-Dawley rats are commonly used. They are typically housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum, with fasting overnight before dosing.
-
Dogs: Beagle dogs are a common model. They are housed in appropriate kennels with controlled environmental conditions. A standard diet is provided, and animals are fasted overnight prior to oral administration of the drug.
-
-
Dosing:
-
Formulation: Clopidogrel is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
-
Administration: Oral gavage is the standard method for rats, using a gavage needle of appropriate size for the animal's weight. The volume administered is calculated based on the animal's body weight, typically not exceeding 10 mL/kg. For dogs, the formulation is administered orally.
-
-
Blood Sampling:
-
Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Common sampling sites include the jugular vein via a cannula or the tail vein. To minimize stress, automated blood sampling systems can be utilized.
-
Dogs: Blood samples (approximately 1-2 mL) are collected from the cephalic or jugular vein at specified time intervals. The use of an indwelling catheter is recommended for serial sampling to reduce animal stress.
-
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation at approximately 4°C.
-
Due to the instability of this compound, immediate stabilization of the plasma sample is crucial. This is often achieved by the addition of a reducing agent like 1,4-dithio-DL-threitol (DTT).
-
Stabilized plasma samples are stored at -70°C or lower until analysis.
-
Human Studies
-
Study Population: Pharmacokinetic studies are typically conducted in healthy adult male and/or female volunteers. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Dosing: A single oral dose of a 75 mg clopidogrel tablet is administered, usually after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at multiple time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Similar to animal studies, blood is collected into tubes with an anticoagulant, and plasma is separated by centrifugation. Stabilization of this compound in the plasma samples is a critical step.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method is required for the quantification of this compound in plasma.
-
Sample Preparation: A liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or a solid-phase extraction (SPE) is commonly used to extract this compound and an internal standard from the plasma matrix.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions for this compound are monitored for quantification.
This guide provides a foundational understanding of the comparative pharmacokinetics of this compound. Further dedicated studies, particularly in healthy human subjects, are warranted to provide a more direct and comprehensive comparison across species.
References
A Comparative Guide to the Analysis of 2-Oxo-clopidogrel: UPLC-MS/MS vs. HPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of a new-generation analytical method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), against the established High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of 2-Oxo-clopidogrel, a key intermediate metabolite of the antiplatelet drug clopidogrel.
This document outlines the performance characteristics of each method, supported by experimental data from published studies. It also provides detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.
Data Presentation: A Head-to-Head Comparison
The selection of an analytical method is often a balance between speed, sensitivity, and robustness. The following table summarizes the key performance parameters of UPLC-MS/MS and HPLC-MS/MS for the quantification of this compound, based on data from various validated methods.
| Parameter | UPLC-MS/MS | HPLC-MS/MS |
| Linearity Range | 0.1 - 150 ng/mL | 0.5 - 50 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL[1] |
| Intra-day Precision (%RSD) | < 6% | < 15%[1] |
| Inter-day Precision (%RSD) | < 6% | < 15%[1] |
| Accuracy (%RE) | Within ±12% | Within ±15%[1] |
| Retention Time | ~1.5 min | ~3.79 min[1] |
| Analysis Run Time | Significantly shorter | Longer |
| Resolution | Higher, with sharper peaks | Good, but generally lower than UPLC |
| Sensitivity | Generally higher | Good for most applications |
| Solvent Consumption | Lower | Higher |
Experimental Protocols
Detailed methodologies for both UPLC-MS/MS and HPLC-MS/MS are provided below. These protocols are based on established and validated methods in the scientific literature.
UPLC-MS/MS Method
This method is designed for rapid and sensitive quantification of this compound in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC™ system
-
Column: Acquity UPLC™ BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient is typically used.
-
Flow Rate: Approximately 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transition: m/z 338.0 → 183.0[1]
-
Source Temperature: Optimized for the specific instrument.
-
Desolvation Gas Flow: Optimized for the specific instrument.
Established HPLC-MS/MS Method
This is a robust and reliable method for the quantification of this compound in human plasma.
1. Sample Preparation:
-
To 500 µL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
System: A standard HPLC system
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water[1]
-
Elution: Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 10 µL[2]
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transition: m/z 338.0 → 183.0[1]
-
Source Temperature: 120 °C[1]
-
Desolvation Gas Temperature: 370 °C[1]
-
Desolvation Gas Flow: 500 L/hour[1]
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Metabolic pathway of clopidogrel to its active and inactive metabolites.
References
The Prognostic Value of 2-Oxo-clopidogrel: A Comparative Guide to Plasma Levels and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Clopidogrel, a cornerstone of antiplatelet therapy, requires a two-step metabolic activation to exert its therapeutic effect. The formation of its intermediate metabolite, 2-Oxo-clopidogrel, represents a critical juncture in this pathway. Emerging evidence suggests that the plasma concentration of this metabolite may serve as a valuable biomarker for predicting clinical outcomes in patients undergoing antiplatelet therapy. This guide provides a comprehensive comparison of this compound's correlation with clinical events against alternative antiplatelet agents and biomarkers, supported by experimental data and detailed methodologies.
Comparative Analysis of Plasma Metabolite Levels and Clinical Outcomes
The therapeutic efficacy of clopidogrel is intrinsically linked to its metabolic conversion to an active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. The initial oxidation of clopidogrel to this compound is a rate-limiting step, primarily catalyzed by cytochrome P450 (CYP) enzymes, most notably CYP2C19.[1] Consequently, variations in the plasma levels of this compound can significantly influence the generation of the active metabolite and, ultimately, the degree of platelet inhibition.
A study involving patients with acute myocardial infarction (MI) treated with percutaneous coronary intervention (PCI) demonstrated a significant association between lower dose-adjusted plasma concentrations of both clopidogrel and this compound and an increased risk of ischemic events.[2] Specifically, lower concentrations were observed in patients who experienced a composite of hard clinical endpoints, including cardiovascular mortality, non-fatal MI, or non-fatal stroke.[3]
| Analyte | Patient Group with Adverse Events (e.g., NSTEMI with composite endpoint) | Patient Group without Adverse Events | Statistical Significance | Key Findings |
| Dose-adjusted Clopidogrel | Lower Concentrations | Higher Concentrations | p < 0.05[3] | A 3.4 times higher risk of hard clinical endpoint events for each unit decrement.[2] |
| Dose-adjusted this compound | Lower Concentrations | Higher Concentrations | Associated with increased risk of ischemic events[2] | Lower levels linked to unfavorable outcomes. |
Table 1: Correlation of Clopidogrel and this compound Plasma Concentrations with Clinical Outcomes in Acute MI Patients [2][3]
Alternative Antiplatelet Agents and Biomarkers
The limitations of clopidogrel, including inter-individual variability in response, have spurred the development of alternative P2Y12 inhibitors such as prasugrel and ticagrelor. Furthermore, a novel agent, AT-10 (this compound bisulfate), is under development to bypass the initial, often variable, metabolic step.[4]
| Agent/Biomarker | Mechanism of Action | Key Advantages over Clopidogrel | Correlation with Clinical Outcomes |
| Prasugrel | Prodrug requiring one-step metabolic activation. Irreversible P2Y12 inhibitor.[5] | More potent and consistent platelet inhibition, less influenced by CYP2C19 genetics.[5] | Superior efficacy in reducing ischemic events, but with an increased risk of bleeding.[6] |
| Ticagrelor | Direct-acting, reversible P2Y12 inhibitor. Does not require metabolic activation.[5] | Faster onset of action and more consistent platelet inhibition.[7] | Generally more effective than clopidogrel in reducing cardiovascular events without a significant increase in major bleeding.[7] |
| AT-10 (this compound bisulfate) | A derivative of this compound, requiring a single CYP-dependent step for activation.[4] | Aims to overcome the pharmacogenomic limitations of clopidogrel associated with CYP2C19.[4] | Phase 1 studies show greater exposure to the active metabolite H4 compared to clopidogrel.[8] |
Table 2: Comparison of Alternative Antiplatelet Agents and Biomarkers [4][5][6][7][8]
A phase 1 clinical study of AT-10 demonstrated significantly higher plasma concentrations of the active metabolite H4 compared to standard clopidogrel treatment, suggesting a potential for more effective platelet inhibition.[8]
| Treatment Group (Day 6) | Cmax of Active Metabolite H4 (ng/mL) | AUCt of Active Metabolite H4 (hour*ng/mL) |
| AT-10 (10 mg) | 2.68 | 3.27 |
| Clopidogrel (75 mg) | 1.07 | 1.09 |
Table 3: Pharmacokinetic Comparison of AT-10 and Clopidogrel [8]
Experimental Protocols
Accurate quantification of this compound in plasma is crucial for clinical and research applications. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Detailed LC-MS/MS Protocol for this compound Quantification
This protocol is a synthesis of established methods for the simultaneous determination of clopidogrel and its metabolites.[3][9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of clopidogrel).
-
Add 50 µL of a stabilizing agent solution (e.g., 1,4-dithio-DL-threitol (DTT)) to prevent degradation of thiol-containing metabolites.[9]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).[3]
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Sapphire C18).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and deionized water containing 0.1% formic acid.[10]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Visualizing the Pathways and Processes
To better understand the complex mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic activation pathway of clopidogrel.
Caption: P2Y12 receptor signaling pathway and its inhibition.
Caption: Experimental workflow for clinical correlation studies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The association between clopidogrel and this compound plasma levels and the long-term clinical outcome after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Real‐World” Comparison of Prasugrel With Ticagrelor in Patients With Acute Coronary Syndrome Treated With Percutaneous Coronary Intervention in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of clopidogrel, this compound, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
Safety Operating Guide
Proper Disposal of 2-Oxo-clopidogrel: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical intermediates and metabolites is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of 2-Oxo-clopidogrel, an intermediate metabolite of the antiplatelet agent clopidogrel. Due to the limited availability of specific safety and environmental impact data for this compound, a cautious approach is recommended, treating the compound as potentially hazardous waste.
Hazard Assessment and Waste Classification
There is no definitive classification of this compound as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, the parent compound, clopidogrel, has been identified as potentially harmful. A Safety Data Sheet for clopidogrel tablets indicates that it is "Toxic to aquatic life with long lasting effects"[1]. An environmental risk assessment for clopidogrel also notes its moderate chronic toxicity[2]. Given that metabolites can retain or exhibit different toxicity profiles, it is prudent to handle this compound with care until a formal hazard assessment is conducted by your institution's Environmental Health and Safety (EHS) department.
Key Principle: In the absence of specific data, always err on the side of caution. Treat unknown or unclassified chemical waste as hazardous.
Quantitative Data Summary
| Parameter | Value | Compound | Source |
| Bioaccumulation Potential | Low (BCF = 358 mg/L) | Clopidogrel | [2] |
| Chronic Toxicity (Fish) | NOEC = 310 µg/L | Clopidogrel | [2] |
| Environmental Fate | Degrades in the environment | Clopidogrel | [2] |
Note: BCF (Bioconcentration Factor) and NOEC (No Observed Effect Concentration) are indicators of environmental impact. The lower the NOEC, the more toxic the substance is to the tested organism.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect all waste containing this compound (e.g., unused compound, contaminated labware, and PPE) in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
3. Labeling of Hazardous Waste:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
4. Storage of Hazardous Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
5. Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to schedule a pickup.
-
Provide them with all the information from the waste label.
-
EHS will arrange for the final disposal of the waste through a licensed hazardous waste management company, likely via incineration.
Experimental Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling 2-Oxo-clopidogrel
This guide provides crucial safety and logistical information for the handling and disposal of 2-Oxo-clopidogrel, an intermediate metabolite of Clopidogrel.[1][2] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to NIOSH (US) or EN 166 (EU) standards.[3] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene). Always inspect gloves for degradation or punctures before use. |
| Body Protection | Protective Clothing | An impervious lab coat or coveralls should be worn to prevent skin contact.[3] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or when handling fine particles to avoid inhalation of dust.[4] |
Hazard Identification and Precautionary Measures
This compound and its parent compounds may cause severe skin burns and eye damage and are toxic to aquatic life with long-lasting effects.[5] Adherence to the following precautionary statements is mandatory.
| Precautionary Code | Statement |
| P260 | Do not breathe dust.[5] |
| P264 | Wash skin thoroughly after handling.[5] |
| P273 | Avoid release to the environment.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as detailed in the table above.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvent, and containers.
2. Handling:
-
Weighing: To minimize dust generation, carefully weigh the solid compound.[4]
-
Dissolving: this compound is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml).[1] Prepare solutions in a closed container where possible.
-
Performing the Experiment: Avoid direct contact with the substance.[5] Use appropriate containment measures throughout the experiment.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and unused material, in a sealed, appropriately labeled container.[4] Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not let the product enter drains.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5] |
Metabolic Pathway of Clopidogrel
This compound is a key intermediate in the metabolic activation of the prodrug Clopidogrel.[2] The following diagram illustrates this pathway.
This procedural guide is intended to supplement, not replace, comprehensive safety training and institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
